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  • Product: 1-ethyl-1H-imidazole-4-sulfonyl chloride
  • CAS: 137049-01-5

Core Science & Biosynthesis

Foundational

1-ethyl-1H-imidazole-4-sulfonyl chloride spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization, synthesis, and handling of 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-01-5). It is designed for researchers utilizing this compound as a sulfonylating agen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization, synthesis, and handling of 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-01-5). It is designed for researchers utilizing this compound as a sulfonylating agent or building block in medicinal chemistry.

CAS: 137049-01-5 | Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

ClN

O

S | MW: 194.64 g/mol [1]

Chemical Context & Utility

1-Ethyl-1H-imidazole-4-sulfonyl chloride is a specialized heterocyclic electrophile. Unlike its more common 1-methyl analog, the 1-ethyl variant offers increased lipophilicity, which can modulate the pharmacokinetic properties (logP) of downstream sulfonamide drugs. It is primarily employed to introduce the imidazole-4-sulfonyl moiety into amines, creating bioactive sulfonamides often investigated for enzyme inhibition (e.g., carbonic anhydrase inhibitors) or receptor antagonism.

Key Applications:

  • Late-Stage Functionalization: Introduction of the imidazole pharmacophore.

  • Solid-Phase Synthesis: Used as a capping agent or linker.

  • Heterocyclic Building Block: Precursor for fused ring systems.

Synthesis & Preparation Protocol

The synthesis typically involves the chlorosulfonation of 1-ethylimidazole. This reaction requires strict anhydrous conditions due to the moisture sensitivity of the sulfonyl chloride group.

Optimized Laboratory Scale Protocol

Note: This protocol is derived from standard chlorosulfonation methodologies for 1-alkylimidazoles.

  • Reagents: 1-Ethylimidazole (1.0 equiv), Chlorosulfonic acid (ClSO

    
    H, 5.0 equiv), Thionyl chloride (SOCl
    
    
    
    , 2.0 equiv).
  • Setup: Flame-dried 3-neck round bottom flask, reflux condenser, dropping funnel, inert gas (N

    
     or Ar) atmosphere.
    
  • Procedure:

    • Step A (Addition): Cool ClSO

      
      H to 0°C. Add 1-ethylimidazole dropwise over 30 mins. Caution: Highly exothermic.
      
    • Step B (Heating): Heat the mixture to 100°C for 2 hours.

    • Step C (Chlorination): Cool to 60°C. Add SOCl

      
       dropwise to convert any sulfonic acid byproducts to the chloride. Reflux at 80°C for 2 hours.
      
    • Step D (Isolation): Cool to room temperature.[2] Pour the reaction mixture slowly onto crushed ice (carefully!).

    • Step E (Extraction): Extract immediately with Dichloromethane (DCM) or Chloroform (x3).

    • Step F (Drying): Dry organic layer over anhydrous MgSO

      
      , filter, and concentrate in vacuo below 40°C.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Ethylimidazole Reagent1 ClSO3H (Excess) 0°C -> 100°C Start->Reagent1 Addition Intermediate Sulfonic Acid Intermediate Reagent1->Intermediate Sulfonation Reagent2 SOCl2 80°C Reflux Intermediate->Reagent2 Chlorination Quench Ice Quench (Exothermic) Reagent2->Quench Workup Product 1-Ethyl-1H-imidazole- 4-sulfonyl chloride Quench->Product DCM Extraction

Caption: Step-by-step chlorosulfonation workflow for converting 1-ethylimidazole to the target sulfonyl chloride.

Spectroscopic Characterization

The following data establishes the structural identity of the compound.

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the distinct ethyl group pattern (triplet/quartet) and two singlet signals for the imidazole ring protons. The sulfonyl chloride group at position 4 strongly deshields the adjacent H5 proton.

Solvent: CDCl


 or DMSO-d

(Note: DMSO may react slowly; CDCl

is preferred for stability).
PositionShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
H2 7.85 – 8.05Singlet (s)1HN-CH-NDeshielded by two nitrogen atoms; typically the most downfield signal.
H5 7.80 – 7.95Singlet (s)1HSO

Cl-C-CH-N
Deshielded by the electron-withdrawing sulfonyl chloride group.
N-CH

4.10 – 4.25Quartet (q)2HN-CH

-CH

Typical chemical shift for methylene attached to an aromatic nitrogen.
CH

1.45 – 1.55Triplet (t)3HN-CH

-CH

Terminal methyl group; couples with the methylene protons (

Hz).

C NMR Shifts (Typical): 
  • C2: 138.5 ppm

  • C4 (ipso): 142.0 ppm (Broad/Weak due to SO

    
    Cl substitution)
    
  • C5: 126.5 ppm

  • Ethyl CH

    
    :  45.2 ppm
    
  • Ethyl CH

    
    :  15.4 ppm
    
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the sulfonyl chloride functionality, which is the reactive warhead of the molecule.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3100 – 3150 C-H StretchImidazole RingWeak, sharp aromatic C-H bands.
2980 – 2990 C-H StretchAlkyl (Ethyl)Aliphatic C-H stretches.
1380 – 1410 S=O StretchSulfonyl ChlorideDiagnostic: Asymmetric sulfonyl stretch. Highly characteristic.
1170 – 1195 S=O StretchSulfonyl ChlorideDiagnostic: Symmetric sulfonyl stretch.
~600 – 700 S-Cl StretchS-Cl BondOften obscured but confirms the chloride.
C. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of the chlorine atom, visible via the isotope pattern.

  • Ionization Mode: ESI+ (Electron Spray Ionization) or EI (Electron Impact).

  • Molecular Ion: [M]

    
     or [M+H]
    
    
    
    .
m/z ValueIon IdentityRelative AbundanceInterpretation
194.0 [M]

(

Cl)
100%Base peak for the molecular ion.
196.0 [M+2]

(

Cl)
~33%Diagnostic: 3:1 ratio confirms the presence of one Chlorine atom.
159.0 [M - Cl]

VariableLoss of the chlorine radical/ion (sulfonyl cation).
95.0 [M - SO

Cl]

HighLoss of the entire sulfonyl chloride group, leaving the ethyl-imidazole fragment.
Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion [M]+ m/z 194/196 Frag1 Sulfonyl Cation [M-Cl]+ m/z 159 Parent->Frag1 - Cl• Frag2 Ethyl-Imidazole Cation [M-SO2Cl]+ m/z 95 Parent->Frag2 - SO2Cl• Frag1->Frag2 - SO2

Caption: Proposed MS fragmentation pathway showing the loss of Chlorine and the Sulfonyl group.

Quality Control & Stability

Purity Assessment:

  • HPLC: Use a C18 column with an Acetonitrile/Water gradient (0.1% Formic Acid). Note that the sulfonyl chloride may hydrolyze on the column; derivatization with an amine (e.g., benzylamine) prior to injection is the standard QC method to confirm purity.

  • TLC: Silica gel, 5% MeOH in DCM.[2] Visualize with UV (254 nm).

Storage & Handling:

  • Moisture Sensitivity: High. Hydrolyzes to the sulfonic acid (1-ethyl-1H-imidazole-4-sulfonic acid) upon contact with water.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

  • Safety: Corrosive (Category 1B). Causes severe skin burns and eye damage. Handle in a fume hood.

References

  • Sigma-Aldrich. 1-Ethyl-1H-imidazole-4-sulfonyl chloride Product Page (CAS 137049-01-5).Link

  • ChemBK. Chemical Properties of 1-Ethyl-1H-imidazole-4-sulfonyl chloride.Link

  • PubChem. 1-Methylimidazole-4-sulfonyl chloride (Analog Reference).Link

  • Organic Syntheses. General Procedures for Chlorosulfonation of Imidazoles.Link

Sources

Exploratory

Reactivity of 1-Ethyl-1H-imidazole-4-sulfonyl Chloride with Nucleophiles: A Technical Guide for Drug Development

Executive Summary 1-Ethyl-1H-imidazole-4-sulfonyl chloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry. It is primarily deployed to incorporate the polar, metabolically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-1H-imidazole-4-sulfonyl chloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry. It is primarily deployed to incorporate the polar, metabolically stable 1-ethylimidazole moiety into drug candidates, often to improve aqueous solubility or to act as a bioisostere 1[1]. Sulfonyl chlorides are widely recognized as premier electrophiles for constructing complex sulfonamides, sulfonate esters, and related sulfur-containing pharmacophores 2[2]. This whitepaper details the electronic properties, nucleophilic substitution dynamics, and self-validating experimental workflows required to master the reactivity of this compound.

Electronic Architecture & Mechanistic Causality

The reactivity of 1-ethyl-1H-imidazole-4-sulfonyl chloride is governed by the interplay between the highly electron-withdrawing sulfonyl chloride group and the tunable electronic characteristics of the imidazole ring. The heterocycle contains a pyrrole-like nitrogen (N1, substituted with the ethyl group) and a pyridine-like nitrogen (N3), which is basic and susceptible to protonation.

Causality of Electronic Tuning: In its neutral state, the imidazole ring can donate electron density through resonance, slightly tempering the electrophilicity of the C4-sulfonyl group compared to unfunctionalized benzenesulfonyl chlorides. However, if the reaction environment becomes acidic, protonation of N3 transforms the imidazole into a strong electron-withdrawing imidazolium cation. This drastically increases the susceptibility of the sulfonyl group to nucleophilic attack, though it simultaneously reduces its solubility in aprotic organic solvents 3[3]. Therefore, maintaining a strictly basic environment is not just for neutralizing byproducts, but for controlling the intrinsic electrophilicity of the reagent.

Pathway A 1-Ethyl-1H-imidazole-4-sulfonyl Chloride C Tetrahedral Intermediate (High Energy) A->C Nucleophilic Attack E Sulfonic Acid (Hydrolysis Byproduct) A->E Trace H2O B Nucleophile (e.g., Primary Amine) B->C Base Catalyzed D Sulfonamide Product (Target) C->D Elimination of HCl

Mechanistic pathway of nucleophilic substitution on 1-ethyl-1H-imidazole-4-sulfonyl chloride.

Nucleophilic Substitution Dynamics

The primary synthetic utility of this reagent lies in its reaction with nucleophiles via an addition-elimination mechanism through a high-energy tetrahedral intermediate 4[4].

  • Amines (Nitrogen Nucleophiles): Primary and secondary amines react rapidly to form sulfonamides. The reaction is typically conducted in an aprotic solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., DIPEA, pyridine) to scavenge the generated HCl 4[4].

  • Alcohols (Oxygen Nucleophiles): Oxygen nucleophiles are inherently less reactive than nitrogen nucleophiles. Synthesizing sulfonate esters requires stronger activation, often utilizing catalytic 4-dimethylaminopyridine (DMAP) to form a highly reactive sulfonylpyridinium intermediate.

  • Water (Hydrolysis): Trace moisture acts as a highly competitive nucleophile, leading to the irreversible formation of 1-ethyl-1H-imidazole-4-sulfonic acid5[5].

Quantitative Reactivity Profiling
Nucleophile ClassTypical EquivalentsOptimal BaseReaction Time (h)Primary ProductMajor Competing Side Reaction
Primary Amines 1.05Pyridine / DIPEA2 – 12Secondary SulfonamideDi-sulfonylation[5]
Secondary Amines 1.10Pyridine / TEA4 – 16Tertiary SulfonamideHydrolysis
Alcohols (1°/2°) 1.20 – 1.50TEA + DMAP (cat.)12 – 24Sulfonate EsterHydrolysis
Water (Moisture) N/ANone / Any< 1Sulfonic AcidN/A

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To ensure reproducibility and high yield, the following protocol establishes a self-validating workflow for reacting 1-ethyl-1H-imidazole-4-sulfonyl chloride with a primary amine 5[5].

Step-by-Step Methodology:

  • Preparation & Drying: Dissolve the primary amine (1.0 equiv) and base (e.g., pyridine or triethylamine, 1.5 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Water must be rigorously excluded. Moisture leads to the rapid hydrolysis of the sulfonyl chloride, generating sulfonic acid and HCl, which poisons the base and halts the reaction 5[5].

  • Temperature Control: Cool the amine solution to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the kinetic energy of the system, minimizing the activation of secondary nucleophilic sites and preventing the highly exothermic reaction from causing localized solvent boiling or degradation.

  • Electrophile Addition: Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.05 equiv) in minimal anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes 5[5].

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive sulfonyl chloride. This prevents the primary amine from reacting twice (di-sulfonylation) 5[5].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor via TLC or LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting amine spot is entirely consumed on the TLC plate, confirming the electrophile was active and not hydrolyzed.

  • Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Self-Validation: The 1M HCl wash selectively protonates unreacted amines and the pyridine base, extracting them into the aqueous layer. The NaHCO3 wash neutralizes any residual acid. If the product is pure, the organic layer will exclusively contain the neutral sulfonamide.

Workflow Step1 1. Reagent Prep Anhydrous Solvent, 0 °C Step2 2. Dropwise Addition Control Exotherm Step1->Step2 Valid1 Validation: Karl Fischer (Moisture < 100 ppm) Step1->Valid1 Step3 3. Reaction Monitoring TLC/HPLC Analysis Step2->Step3 Step4 4. Aqueous Workup Acid/Base Wash Step3->Step4 Valid2 Validation: Disappearance of starting amine Step3->Valid2 Step5 5. Purification Column/Crystallization Step4->Step5 Valid3 Validation: LC-MS/NMR Confirm Product Mass Step5->Valid3

Self-validating experimental workflow for sulfonamide synthesis.

Troubleshooting & Side-Reaction Causality

When working with 1-ethyl-1H-imidazole-4-sulfonyl chloride, researchers frequently encounter two primary failure modes. Understanding their causality is critical for process optimization.

  • Di-sulfonylation (Over-reaction): Occurs when a primary amine reacts with two equivalents of sulfonyl chloride to form an undesired imide-like structure.

    • Causality: Driven by an excess of sulfonyl chloride relative to the amine, elevated reaction temperatures, or prolonged reaction times after the mono-sulfonamide has formed 5[5].

    • Solution: Strictly control stoichiometry (1.0 equiv amine to 1.05 equiv sulfonyl chloride) and maintain 0 °C during the electrophile addition phase 5[5].

  • Hydrolysis (Reagent Degradation): Formation of 1-ethyl-1H-imidazole-4-sulfonic acid.

    • Causality: Introduction of atmospheric moisture, wet solvents, or highly hygroscopic bases (like old TEA). Sulfonyl chlorides are exquisitely moisture-sensitive 5[5].

    • Solution: Utilize oven-dried glassware, freshly distilled or commercial anhydrous solvents, and conduct the reaction under a positive pressure of Argon or Nitrogen.

References

  • Mechanisms of Sulfonamide Synthesis | RSC Advances | 4

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines | Journal of the American Chemical Society (ACS) | 2

  • Sulfonamide Synthesis with Primary Amines - Technical Support Center | Benchchem | 5

  • Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry | Sigma-Aldrich | 1

  • Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles | PMC / NIH | 3

Sources

Foundational

Potential applications of 1-ethyl-1H-imidazole-4-sulfonyl chloride in medicinal chemistry

Executive Summary 1-Ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-01-5) represents a high-value heterocyclic building block for the synthesis of sulfonamide-based bioactives. As a functionalized imidazole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-01-5) represents a high-value heterocyclic building block for the synthesis of sulfonamide-based bioactives. As a functionalized imidazole derivative, it allows medicinal chemists to introduce a polar, hydrogen-bond-accepting imidazole motif via a stable sulfonamide linker. This guide details its physicochemical profile, mechanistic utility in drug design—specifically in kinase inhibition and fragment-based drug discovery (FBDD)—and provides validated protocols for its application in organic synthesis.

Chemical Profile & Structural Logic[1][2]

Identity and Physicochemical Properties

The compound consists of an imidazole ring N-alkylated with an ethyl group and functionalized at the C4 position with a sulfonyl chloride moiety.[1]

PropertyData
Chemical Name 1-Ethyl-1H-imidazole-4-sulfonyl chloride
CAS Number 137049-01-5
Molecular Formula C₅H₇ClN₂O₂S
Molecular Weight 194.64 g/mol
Physical State Solid (typically off-white to pale yellow)
Storage Moisture sensitive; Store under inert gas at 2–8°C
Reactivity Class Electrophilic Sulfonylating Agent
Structural Advantages in Drug Design
  • The Imidazole Pharmacophore: The imidazole ring mimics the side chain of histidine, a critical residue in enzymatic active sites. It serves as a monodentate ligand for metalloenzymes (e.g., heme iron, zinc fingers) and a hydrogen bond acceptor/donor.

  • The Ethyl Substituent: Unlike the unsubstituted parent (1H-imidazole), the N1-ethyl group eliminates annular tautomerism, locking the regiochemistry. It also increases lipophilicity (cLogP modulation), improving membrane permeability compared to the highly polar methyl or protonated analogs.

  • The Sulfonyl Chloride Warhead: This group is a highly reactive electrophile, enabling rapid coupling with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates—linkages known for their metabolic stability and resistance to hydrolysis.

Mechanistic Utility & Applications

Kinase Inhibition (CDK2 Case Study)

A primary application of this reagent is in the synthesis of kinase inhibitors. In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the imidazole-4-sulfonamide motif acts as a solvent-exposed tail or a hinge-binding element.

  • Mechanism: The sulfonyl chloride reacts with a primary or secondary amine on the inhibitor core scaffold.

  • Evidence: Patent literature (WO2020168197A1) documents the use of 1-ethyl-1H-imidazole-4-sulfonyl chloride to derivatize pyrrolo[2,3-d]pyrimidinone scaffolds. The resulting sulfonamide interacts with the kinase ATP-binding pocket, enhancing potency and selectivity.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and "Rule of 3" compliance, this reagent is ideal for FBDD. It can be used to generate libraries of "fragments" that probe sub-pockets of target proteins. The rigid imidazole ring provides a defined vector for the sulfonamide group, reducing entropic penalties upon binding.

Bioisosteric Replacement

The imidazole-sulfonamide moiety is often used as a bioisostere for:

  • Carboxylic amides: To improve metabolic stability against amidases.

  • Carboxylic acids: To maintain polarity while removing the ionizable proton (pKa modulation).

Experimental Protocols

General Protocol: Synthesis of Imidazole-4-Sulfonamides

This protocol describes the coupling of 1-ethyl-1H-imidazole-4-sulfonyl chloride with a secondary amine substrate.

Reagents:

  • Substrate: Amine (1.0 equiv)

  • Reagent: 1-Ethyl-1H-imidazole-4-sulfonyl chloride (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) via syringe and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture.

    • Note: The reagent is moisture-sensitive. Handle quickly or use a glovebox if available.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC (checking for disappearance of amine).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the target sulfonamide.

Handling Precautions
  • Hydrolysis Risk: Sulfonyl chlorides hydrolyze to sulfonic acids upon exposure to atmospheric moisture. This produces HCl gas. Always open containers in a fume hood.

  • Purity Check: If the solid appears sticky or has a strong acidic odor, it may have degraded. A small-scale test reaction with benzylamine can verify reagent quality before committing valuable substrates.

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the standard coupling workflow for generating bioactive sulfonamides using this reagent.

ReactionWorkflow Reagent 1-Ethyl-1H-imidazole- 4-sulfonyl Chloride Intermediate Transition State (Tetrahedral) Reagent->Intermediate Nucleophilic Attack (DCM/DIPEA, 0°C) Amine Target Scaffold (Amine-bearing) Amine->Intermediate Nucleophilic Attack (DCM/DIPEA, 0°C) Product Bioactive Sulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for sulfonamide synthesis. The base (DIPEA) neutralizes the HCl byproduct.

Pharmacophore Mapping

This diagram visualizes how the 1-ethyl-imidazole-4-sulfonyl moiety interacts within a theoretical binding pocket (e.g., CDK2).

PharmacophoreMap Imidazole Imidazole Ring (H-Bond Acceptor) Sulfonyl Sulfonyl Linker (Rigid Spacer) Imidazole->Sulfonyl Pocket_Polar Target Residue (e.g., Lys/His) Imidazole->Pocket_Polar H-Bonding Ethyl Ethyl Group (Hydrophobic Contact) Ethyl->Imidazole Pocket_Lipophilic Hydrophobic Pocket Ethyl->Pocket_Lipophilic Van der Waals Scaffold Drug Core (Kinase Hinge Binder) Sulfonyl->Scaffold

Caption: Pharmacophore interaction map showing the dual role of the imidazole ring (polar contact) and ethyl group (lipophilic fit).[2][3][4]

References

  • PubChem. (2025).[5] 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S.[5] National Library of Medicine. [Link]

  • World Intellectual Property Organization (WIPO). (2020). WO2020168197A1 - Pyrrolo[2,3-d]pyrimidinone compounds as CDK2 inhibitors.
  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[6] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-b]pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6(4), 257-263.[6] [Link]

Sources

Exploratory

1-Ethyl-1H-imidazole-4-sulfonyl Chloride: A Strategic Building Block in Medicinal Chemistry

Executive Summary In the landscape of heterocyclic building blocks, 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-01-5 ) represents a specialized electrophile offering a unique vector for introducing the imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic building blocks, 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-01-5 ) represents a specialized electrophile offering a unique vector for introducing the imidazole moiety into bioactive scaffolds.[1] Unlike its more common phenyl or alkyl counterparts, this reagent provides a distinct electronic profile due to the electron-rich imidazole ring, while simultaneously serving as a robust "warhead" for sulfonylation reactions.

This technical guide dissects the utility of 1-ethyl-1H-imidazole-4-sulfonyl chloride, moving beyond catalog specifications to provide actionable protocols for synthesis, handling, and application in drug discovery—specifically targeting kinase inhibitors and protein-protein interaction modulators (e.g., WDR5/Myc).

Part 1: Chemical Profile & Reactivity Matrix

Structural Specifications

The compound features a sulfonyl chloride group at the C4 position of the imidazole ring, blocked at N1 by an ethyl group. This regiochemistry is critical; the C4 position is electronically distinct from C2 and C5, offering a balance of stability and reactivity that is often exploited to fine-tune the pKa and metabolic stability of the resulting sulfonamides.

PropertySpecification
IUPAC Name 1-Ethyl-1H-imidazole-4-sulfonyl chloride
CAS Number 137049-01-5
Molecular Formula C₅H₇ClN₂O₂S
Molecular Weight 194.64 g/mol
Physical State Off-white to pale yellow solid (low melting point)
Solubility Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols
Storage -20°C, under Argon/Nitrogen (Strictly Anhydrous)
Mechanistic Insight: The Imidazole Effect

The imidazole ring acts as an electron-donating group (EDG) relative to a benzene ring. However, the sulfonyl group is strongly electron-withdrawing.

  • Electrophilicity: The sulfonyl sulfur is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols).

  • Hydrolytic Instability: The basic nitrogen (N3) on the imidazole ring can act as an intramolecular general base, potentially accelerating hydrolysis in the presence of moisture. This makes the compound significantly more moisture-sensitive than benzenesulfonyl chloride.

Part 2: Synthetic Utility & Workflows

The primary utility of this building block is the formation of sulfonamides (


 bonds) and sulfonate esters  (

bonds).
Workflow Visualization

The following diagram outlines the synthesis of the building block itself and its divergent applications.

ReactionPathways cluster_conditions Critical Control Points Start 1-Ethylimidazole Reagent 1-Ethyl-1H-imidazole- 4-sulfonyl chloride (CAS 137049-01-5) Start->Reagent 1. ClSO3H (excess) 2. SOCl2, reflux ProductA Sulfonamides (Bioactive Core) Reagent->ProductA R-NH2, Pyridine DCM, 0°C to RT ProductB Sulfonate Esters (Prodrugs) Reagent->ProductB R-OH, Et3N DMAP (cat), DCM Waste Sulfonic Acid (Hydrolysis Product) Reagent->Waste H2O / Moisture (Avoid!)

Figure 1: Synthesis and divergent reactivity pathways of 1-ethyl-1H-imidazole-4-sulfonyl chloride.

Experimental Protocol: Synthesis of Sulfonamides

Context: This protocol is optimized for coupling 1-ethyl-1H-imidazole-4-sulfonyl chloride with a secondary amine (e.g., morpholine or a piperazine derivative) to create a library of potential kinase inhibitors.

Reagents:

  • 1-Ethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv)[1]

  • Amine substrate (1.1 equiv)

  • Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine substrate and anhydrous DCM (0.1 M concentration relative to amine).

  • Base Addition: Add Pyridine or DIPEA via syringe. Cool the mixture to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • Why? Dropwise addition prevents localized heating and suppresses side reactions (e.g., bis-sulfonylation if primary amines are used).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for the disappearance of the chloride peak and formation of the M+1 sulfonamide mass).

  • Workup:

    • Dilute with DCM.

    • Wash with saturated NaHCO₃ (to remove acidic byproducts).

    • Crucial Step: Wash with water quickly to remove salts, then immediately dry over anhydrous Na₂SO₄. Prolonged exposure to aqueous layers can degrade the product if the sulfonamide bond is labile (though usually stable).

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradients due to the polarity of the imidazole ring).

Part 3: Troubleshooting & Optimization Logic

The success of the sulfonylation reaction often hinges on the choice of base and solvent. The imidazole ring renders the sulfonyl chloride less reactive than a nitro-benzenesulfonyl chloride but more sensitive to hydrolysis.

Decision Matrix for Reaction Conditions

OptimizationTree Root Reaction Optimization Variable: Nucleophile Type Branch1 Primary/Secondary Amine (Strong Nucleophile) Root->Branch1 Branch2 Aniline / Heterocyclic Amine (Weak Nucleophile) Root->Branch2 Branch3 Alcohol / Phenol Root->Branch3 Cond1 Base: Et3N or DIPEA Solvent: DCM or THF Temp: 0°C -> RT Branch1->Cond1 Cond2 Base: Pyridine (Solvent/Base) Catalyst: DMAP (0.1 eq) Temp: Reflux or Microwave Branch2->Cond2 Cond3 Base: NaH or LiHMDS Solvent: THF or DMF Temp: 0°C Branch3->Cond3

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sterics and electronics.

Common Pitfalls
IssueCauseSolution
Low Yield Hydrolysis of sulfonyl chlorideEnsure all glassware is dried. Use fresh anhydrous solvents. Do not store the reagent in solution.
Side Products Bis-sulfonylation (with primary amines)Use a slight excess of amine (1.1–1.2 eq) or strictly control stoichiometry (1:1) at low temperature (-10°C).
Purification Difficulty Product co-elutes with imidazole byproductsUse a basic alumina column or add 1% triethylamine to the silica gel mobile phase to reduce tailing.

Part 4: Applications in Drug Discovery

Case Study: WDR5/Myc Interaction Inhibitors

Recent patent literature highlights the use of 1-ethylimidazole-4-sulfonyl derivatives in developing inhibitors for the WDR5/Myc protein-protein interaction.[2] The imidazole sulfonamide moiety mimics key amino acid residues, facilitating binding in the WDR5 pocket.

  • Role: The sulfonyl group acts as a rigid linker, positioning the imidazole ring to engage in pi-stacking or hydrogen bonding within the active site.

  • Significance: Targeting Myc is a "holy grail" in oncology; using this specific building block allows for the exploration of novel chemical space distinct from standard benzene-sulfonamide inhibitors.

Antimicrobial & Antifungal Agents

Sulfonamides derived from 1-ethylimidazole have shown efficacy against Gram-positive bacteria. The ethyl group at N1 increases lipophilicity (logP), potentially improving cell membrane permeability compared to the N-methyl or N-H analogs.

Part 5: Safety & Handling

  • Corrosivity: Causes severe skin burns and eye damage (Skin Corr. 1B). Wear full PPE including face shield and chemically resistant gloves (Nitrile/Neoprene).

  • Moisture Sensitivity: Reacts violently with water to release HCl gas and 1-ethylimidazole-4-sulfonic acid.

  • Incompatibility: Avoid strong oxidizers and strong bases.

References

  • PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride.[1][3][4][5] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Google Patents. (2025). CN119462555A - Sulfonamide compounds and their uses (WDR5/Myc Inhibitors).
  • Hameed, A. D., et al. (2021).[6] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.[6] Retrieved March 1, 2026, from [Link]

  • Stevens, M. Y., et al. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. Journal of Organic Chemistry, 79(11), 4826-4831. Retrieved March 1, 2026, from [Link]

Sources

Foundational

Strategic Utilization of 1-Ethyl-1H-imidazole-4-sulfonyl Chloride in Diversity-Oriented Synthesis

Executive Summary In the realm of fragment-based drug discovery (FBDD), the 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-02-6) scaffold represents a high-value pharmacophore often underutilized due to handling m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-02-6) scaffold represents a high-value pharmacophore often underutilized due to handling misconceptions. This building block offers a unique combination of a privileged imidazole heterocycle—capable of


-

stacking and hydrogen bonding—and a sulfonyl chloride moiety that serves as a robust electrophilic handle for sulfonamide formation.

This guide provides a rigorous technical framework for leveraging this scaffold to generate novel bioactive libraries, specifically targeting Carbonic Anhydrase (CA) isoforms and Kinase signaling pathways. We detail self-validating synthetic protocols, stability management, and structure-activity relationship (SAR) logic.

Part 1: Chemical Rationale & Scaffold Architecture

The Privileged Structure

The 1-ethyl-1H-imidazole-4-sulfonyl chloride molecule is not merely a reagent; it is a "privileged structure" capable of binding to multiple biological targets with high affinity.

  • The Imidazole Ring: Acts as a bioisostere for histidine, allowing interaction with metal cofactors (e.g., Zn²⁺ in metalloenzymes) and serving as a hydrogen bond acceptor/donor.

  • The Ethyl Group (N1-Position): Critical for chemical stability. Unlike unsubstituted imidazoles, the N1-ethyl group blocks the nitrogen lone pair, preventing unwanted N-alkylation side reactions and increasing lipophilicity (LogP) to enhance membrane permeability.

  • The Sulfonyl Chloride (C4-Position): A highly reactive electrophile that facilitates rapid coupling with primary and secondary amines to form stable sulfonamides.

Reactivity Profile & Stability

Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which is catalytically inactive for nucleophilic substitution.

ParameterSpecificationImpact on Protocol
Physical State Solid (Low melting point)Store at 2–8°C under inert gas (Ar/N₂).
Hydrolysis Rate Moderate to HighRequires anhydrous solvents (DCM/THF).
Electrophilicity HighExothermic reaction with amines; requires 0°C start.
By-product HClRequires non-nucleophilic base scavenger (TEA/DIPEA).

Part 2: Synthetic Methodology (The "How-To")

This protocol is designed to be self-validating . If the specific visual cues described (e.g., precipitate formation, TLC shifts) do not occur, the experiment should be paused.

Standard Operating Procedure: Sulfonamide Coupling

Objective: Synthesis of N-substituted-1-ethyl-1H-imidazole-4-sulfonamides.

Reagents:

  • 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.2–1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

Step-by-Step Protocol:

  • System Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Amine Solubilization: Dissolve the Amine and TEA in anhydrous DCM.

    • Validation: Solution should be clear. If amine is a salt (e.g., HCl salt), ensure full dissolution by adding extra base until clear.

  • Thermal Control: Cool the solution to 0°C using an ice/water bath.

    • Causality: Sulfonylation is exothermic. High temps promote hydrolysis and side reactions.

  • Reagent Addition: Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride in a minimum volume of DCM and add dropwise to the amine solution over 10 minutes.

    • Observation: You may observe a slight fuming or precipitate formation (Triethylamine hydrochloride salt). This is a positive sign of reaction progress.

  • Reaction Maintenance: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation (TLC): Check consumption of the sulfonyl chloride (non-polar) and appearance of a new, more polar spot (Sulfonamide).

  • Workup (The "Wash" Cycle):

    • Dilute with DCM.

    • Wash 1: 1M HCl (Cold) – Removes unreacted amine and pyridine/TEA.

    • Wash 2: Saturated

      
       – Neutralizes any residual acid.
      
    • Wash 3: Brine – Removes water.

    • Dry: Over

      
      , filter, and concentrate.
      
Visualization of Synthetic Workflow

SynthesisWorkflow Start Reagent Prep (Anhydrous DCM, N2) Cool Cool to 0°C (Control Exotherm) Start->Cool Mix Add Sulfonyl Chloride (Dropwise) Cool->Mix Activation React Reaction (RT, 2-4 hrs) Mix->React Coupling Quench Acid/Base Workup (Remove impurities) React->Quench TLC Check Final Pure Sulfonamide Quench->Final Isolation

Caption: Figure 1. Optimized synthetic workflow for imidazole sulfonamide generation. Note the critical cooling step to prevent hydrolysis.

Part 3: Library Design & Biological Targets

The true power of this scaffold lies in Diversity-Oriented Synthesis (DOS) . By varying the amine partner, we can target distinct biological mechanisms.

Target A: Carbonic Anhydrase (CA) Inhibitors

The imidazole-sulfonamide motif is a "double-punch" for metalloenzymes like Carbonic Anhydrase (specifically tumor-associated isoforms hCA IX and XII).[1]

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a Zinc-Binding Group (ZBG), coordinating directly to the Zn(II) ion in the enzyme active site.
    
  • Design Strategy: Couple the sulfonyl chloride with hydrophobic amines or amino acids .

    • Example: Reaction with Valine methyl ester or benzylamine.

    • Rationale: The hydrophobic tail interacts with the enzyme's hydrophobic pocket, conferring isoform selectivity.

Target B: Kinase Inhibition (Anticancer)

Imidazole sulfonamides have shown efficacy in inhibiting tubulin polymerization and specific kinases (e.g., BRAF, VEGFR).

  • Design Strategy: Couple with heterocyclic amines (e.g., aminopyrimidines, aminoindazoles).

  • Rationale: Creates a "hinge-binder" motif where the imidazole and the secondary heterocycle engage in hydrogen bonding within the ATP-binding pocket.

Mechanism of Action Diagram

MechanismSAR Scaffold 1-Ethyl-1H-imidazole -4-sulfonyl moiety Mech1 Zn(II) Coordination (ZBG) Scaffold->Mech1 Sulfonamide N-H Mech2 ATP Pocket H-Bonding Scaffold->Mech2 Imidazole N3 Target1 Carbonic Anhydrase (CA) Outcome1 Hypoxia Response Inhibition (Antitumor) Target1->Outcome1 Target2 Kinase / Tubulin Outcome2 Apoptosis / Cell Cycle Arrest Target2->Outcome2 Mech1->Target1 Mech2->Target2

Caption: Figure 2. Divergent biological applications based on the binding mode of the imidazole sulfonamide scaffold.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield: Usually due to wet solvents. Sulfonyl chlorides hydrolyze to sulfonic acids (water soluble), which are lost during the aqueous workup.

    • Fix: Distill DCM over

      
       or use molecular sieves.
      
  • Impurity (Starting Material): If the sulfonyl chloride spot persists on TLC.

    • Fix: The amine might be unreactive (steric hindrance). Add DMAP (10 mol%) or heat to reflux after the initial addition is complete.

Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • Amine NH: Singlet/Broad,

      
       7.5–8.5 ppm (Deshielded by 
      
      
      
      ).
    • Imidazole CH (C2): Singlet,

      
       7.8–8.0 ppm.
      
    • Imidazole CH (C5): Singlet,

      
       7.5–7.7 ppm.
      
    • Ethyl Group: Quartet (

      
       4.0) and Triplet (
      
      
      
      1.4).

References

  • Supuran, C. T., et al. (2001).[2] Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8][9]

  • Alghamdi, S. S., et al. (2021).[10] Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy.[6][10]

  • Lakrout, S., et al. (2013).[4] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[4] RSC Advances.[4]

  • Sigma-Aldrich. (n.d.). 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride Product Specification.

  • Supuran, C. T., Scozzafava, A., & Casini, A. (2003).[6] Carbonic anhydrase inhibitors.[2][5][6][8] Medicinal Research Reviews.[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Ethyl-1H-imidazole-4-sulfonamides via Primary Amine Sulfonylation

Executive Summary Sulfonamides are ubiquitous structural motifs in drug discovery, frequently deployed as bioisosteres for carboxylic acids, robust hydrogen-bond donors/acceptors, and metabolic stability enhancers. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides are ubiquitous structural motifs in drug discovery, frequently deployed as bioisosteres for carboxylic acids, robust hydrogen-bond donors/acceptors, and metabolic stability enhancers. The incorporation of a 1-ethyl-1H-imidazole ring introduces highly favorable physicochemical properties, including improved aqueous solubility and specific vector geometries for target binding (e.g., in the development of CDK2 inhibitors and glucokinase activators)[1]. This application note details a robust, field-proven protocol for the sulfonylation of primary amines using 1-ethyl-1H-imidazole-4-sulfonyl chloride, designed for researchers and drug development professionals.

Mechanistic Rationale & Experimental Design

The formation of a sulfonamide from a primary amine and a sulfonyl chloride proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur(VI) center. To ensure a self-validating and high-yielding system, several experimental parameters must be strictly controlled:

  • Nucleophilic Attack & Causality of Base Selection : The primary amine (R-NH₂) attacks the sulfonyl group, generating one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted primary amine—which would render it non-nucleophilic—a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required[2]. DIPEA is often preferred due to its steric hindrance, which minimizes unwanted nucleophilic side reactions with the highly reactive sulfonyl chloride.

  • Solvent & Temperature Control : Sulfonyl chlorides are highly moisture-sensitive and prone to rapid hydrolysis, yielding unreactive sulfonic acids[3]. Therefore, strictly anhydrous solvents (e.g., Dichloromethane or Tetrahydrofuran) must be utilized. The initial electrophile addition is performed at 0 °C to control the exothermic nature of the reaction and suppress di-sulfonylation (a side reaction where the newly formed secondary sulfonamide attacks a second equivalent of sulfonyl chloride)[2].

Reaction Workflow Visualization

ReactionMechanism A Primary Amine (R-NH2) 1.0 eq C Nucleophilic Attack at Sulfur Center (0 °C to RT) A->C B 1-Ethyl-1H-imidazole- 4-sulfonyl chloride 1.05 eq B->C D HCl Elimination & Scavenging by Base (DIPEA / TEA) C->D Anhydrous DCM/THF E 1-Ethyl-1H-imidazole- 4-sulfonamide (Target Product) D->E 2-16 Hours

Workflow and mechanistic pathway for the synthesis of 1-ethyl-1H-imidazole-4-sulfonamides.

Detailed Experimental Protocol

Table 1: Quantitative Reagent Requirements

(Standardized for a 1.0 mmol scale optimization)

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Primary Amine (R-NH₂) Variable1.001.0 mmolNucleophile
1-Ethyl-1H-imidazole-4-sulfonyl chloride 194.641.05204 mgElectrophile
DIPEA (Hunig's Base) 129.242.50435 µLAcid Scavenger
Anhydrous DCM or THF N/AN/A5.0 mLReaction Medium
Step-by-Step Methodology
  • System Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with an argon or nitrogen atmosphere to ensure an anhydrous environment.

  • Amine Dissolution : Dissolve the primary amine (1.0 mmol) in 4.0 mL of anhydrous DCM (substitute with THF if the primary amine exhibits high polarity or poor solubility in halogenated solvents).

  • Base Addition : Add DIPEA (2.5 mmol, 435 µL) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : In a separate dry vial, dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.05 mmol, 204 mg) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10–15 minutes to prevent localized heating and control the reaction kinetics[2].

  • Reaction Propagation : Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 16 hours. Monitor reaction progress via TLC or LC-MS until the primary amine is completely consumed.

Workup and Purification Visualization

WorkupFlow A Crude Reaction Mixture B Quench: Sat. NH4Cl (aq) A->B C Phase Separation (Extract w/ DCM or EtOAc) B->C D Organic Phase (Contains Sulfonamide) C->D E Aqueous Phase (Salts, Excess Base) C->E F Wash: Brine Dry: Anhydrous Na2SO4 D->F G Concentration in Vacuo F->G H Purification (Flash Chromatography / HPLC) G->H

Step-by-step liquid-liquid extraction and purification workflow for sulfonamide isolation.

Workup Procedure
  • Quenching : Once complete, quench the reaction by adding 5.0 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess base and hydrolyze any trace unreacted sulfonyl chloride.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Washing & Drying : Combine the organic layers and wash with saturated aqueous NaCl (brine, 10 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-ethyl-1H-imidazole-4-sulfonamide.

  • Purification : Purify the crude product via flash column chromatography (typically using a Hexanes/Ethyl Acetate or DCM/Methanol gradient) or preparative HPLC, depending on the specific polarity of the amine R-group[1].

Troubleshooting & Data Presentation

Table 2: Common Issues, Mechanistic Causes, and Solutions
ObservationMechanistic CauseCorrective Action
Incomplete Amine Conversion Hydrolysis of sulfonyl chloride due to moisture exposure.Ensure strictly anhydrous conditions; verify solvent water content (Karl Fischer titration); use fresh sulfonyl chloride[3].
Formation of Di-sulfonamide Over-reaction of the mono-sulfonamide product acting as a nucleophile.Strictly control stoichiometry (max 1.05 eq of sulfonyl chloride); maintain 0 °C during the entire addition phase[2].
Low Yield / High Polarity Byproduct Formation of sulfonic acid (hydrolysis).Avoid aqueous solvents during the reaction phase; dry all glassware thoroughly.
Product Loss during Workup High aqueous solubility of the imidazole sulfonamide derivative.Substitute DCM with a more polar extraction solvent (e.g., EtOAc or 2-MeTHF); minimize aqueous wash volumes.

References

  • Title: Pyrrolo[2,3-d]pyrimidinone compounds as cdk2 inhibitors (Patent WO2020168197A1)
  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters - ACS Publications URL: [Link]

Sources

Application

1-ethyl-1H-imidazole-4-sulfonyl chloride reaction with anilines conditions

Application Note: Sulfonylation of Anilines with 1-Ethyl-1H-imidazole-4-sulfonyl Chloride Executive Summary & Chemical Context The reaction between 1-ethyl-1H-imidazole-4-sulfonyl chloride (Electrophile) and anilines (Nu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sulfonylation of Anilines with 1-Ethyl-1H-imidazole-4-sulfonyl Chloride

Executive Summary & Chemical Context

The reaction between 1-ethyl-1H-imidazole-4-sulfonyl chloride (Electrophile) and anilines (Nucleophile) is a pivotal transformation in medicinal chemistry, particularly for generating kinase inhibitor scaffolds and GPCR ligands. Unlike benzene sulfonyl chlorides, the imidazole core introduces unique electronic and solubility challenges.

This guide addresses the specific instability of heteroaromatic sulfonyl chlorides and the reduced nucleophilicity of anilines, providing a robust, self-validating protocol for high-yield synthesis.

Key Chemical Challenges
  • Electrophile Instability: The electron-rich imidazole ring makes the sulfonyl chloride bond labile. It is prone to rapid hydrolysis if moisture is present, degrading to the unreactive sulfonic acid.

  • Amphoteric Product: The resulting sulfonamide contains a basic imidazole nitrogen (pKa ~6.0) and an acidic sulfonamide proton (pKa ~10). Standard acidic workups used for phenyl sulfonamides can inadvertently extract the product into the aqueous phase.

  • Aniline Nucleophilicity: Electron-deficient anilines react sluggishly, often requiring nucleophilic catalysis (DMAP) to outcompete hydrolysis.

Mechanistic Insight & Reaction Design

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. To maximize efficiency, we utilize a Nucleophilic Catalysis pathway rather than simple base mediation.

Mechanism Visualization

The following diagram illustrates the catalytic cycle using Pyridine/DMAP, highlighting the formation of the highly reactive sulfonyl-pyridinium intermediate which prevents hydrolysis by accelerating the amine attack.

G Start 1-Ethyl-1H-imidazole- 4-sulfonyl chloride Inter Sulfonyl-Pyridinium Intermediate (Highly Electrophilic) Start->Inter Fast Substitution Cat Pyridine / DMAP (Catalyst) Cat->Inter TS Tetrahedral Transition State Inter->TS + Aniline Aniline Aniline (Nucleophile) Aniline->TS Prod Target Sulfonamide TS->Prod Elimination Byprod HCl (Salt) TS->Byprod Byprod->Cat Neutralization

Caption: Figure 1. DMAP/Pyridine catalyzed mechanism. The intermediate is more electrophilic than the starting chloride, facilitating attack by poor nucleophiles.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Method A is the "Gold Standard" for robustness. Method B is for late-stage functionalization where mildness is required.[9]

Method A: The Pyridine "Standard" (Robust & Scalable)

Best for: Simple anilines, gram-scale synthesis, and substrates stable to heat.

Reagents:

  • 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv)

  • Aniline derivative (1.0 - 1.1 equiv)

  • Pyridine (Solvent & Base, anhydrous)

  • Optional: DMAP (0.1 equiv) if aniline is electron-poor.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve the Aniline (1.0 equiv) in anhydrous Pyridine (concentration ~0.2 M).

    • Note: If the aniline is a hydrochloride salt, add 1.0 equiv of TEA to free the base first.

  • Addition (Critical): Cool the solution to 0°C. Add 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv) portion-wise over 10 minutes.

    • Why? The reaction is exothermic.[1] Adding the chloride to the amine ensures the amine is in excess locally, minimizing side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check LCMS. The sulfonyl chloride hydrolyzes on LCMS columns to the acid (M+17 mass shift). Disappearance of the chloride peak and appearance of Product (M+H) confirms completion.

  • Workup (Amphoteric Awareness):

    • Evaporate Pyridine in vacuo (azeotrope with toluene if necessary).

    • Redissolve residue in DCM/MeOH (9:1).

    • Do NOT wash with strong acid (1M HCl). This will protonate the imidazole ring and pull your product into the water.

    • Wash with Saturated

      
        (removes sulfonic acid byproduct) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: DCM/DIPEA (Mild Conditions)

Best for: Precious anilines, parallel synthesis, or acid-sensitive substrates.

Reagents:

  • Dichloromethane (DCM) or THF (Anhydrous)

  • DIPEA (Hunig's Base) (2.5 equiv)

  • DMAP (0.1 equiv)

Step-by-Step Procedure:

  • Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add DIPEA (2.5 equiv) and DMAP (0.1 equiv).

  • Add the Aniline (1.0 equiv) in one portion.

  • Stir at RT for 12 hours.

  • Quench: Add 1 mL of water to hydrolyze unreacted chloride.

  • Purification: Flash chromatography is usually required.

    • Mobile Phase: DCM : MeOH (95:5) is typically effective for imidazole sulfonamides.

Data Analysis & Troubleshooting

Comparative Conditions Table
VariableMethod A (Pyridine)Method B (DCM/DIPEA)
Reaction Rate Fast (High concentration of base)Moderate
Solubility Excellent (Pyridine dissolves most salts)Good (DCM good for organics)
Workup Requires evaporation of high BP solventEasy (Partition)
Impurity Profile Low (Sulfonic acid stays in pyridine salts)Moderate (Requires chromatography)
Rec.[7] Use Case Scale-up (>1g), unreactive anilinesLibrary generation, sensitive groups
Troubleshooting Logic Flow

T Start Issue: Low Yield Check1 Is Starting Material (SM) Sulfonyl Chloride remaining? Start->Check1 Check2 Did SM Hydrolyze to Sulfonic Acid? Check1->Check2 No (SM Gone) Action1 Aniline is too unreactive. Add DMAP (0.2 eq) or Heat to 50°C. Check1->Action1 Yes (SM Intact) Action2 Moisture ingress. Dry solvents over sieves. Use fresh Sulfonyl Chloride. Check2->Action2 Yes (Acid formed) Action3 Product lost in Workup. Check Aqueous layer. Adjust pH to 7.0 and extract. Check2->Action3 No (Clean LCMS but low mass)

Caption: Figure 2. Troubleshooting decision tree for sulfonylation reactions.

Critical Quality Attributes (CQA)

To ensure scientific integrity, verify the following:

  • Regioselectivity: 1-ethyl-1H-imidazole-4-sulfonyl chloride has only one electrophilic site. However, if the aniline has multiple nucleophilic sites (e.g., -OH, -NH-), sulfonylation may occur elsewhere.

    • Control: Sulfonamides are generally formed preferentially over sulfonates (O-sulfonylation) under these conditions, but competitive N-sulfonylation (bis-sulfonylation) is possible. Use exactly 1.0 equivalent of chloride.

  • Storage: The starting material is hygroscopic. Store at -20°C under Argon. If the solid looks "wet" or sticky, it has likely hydrolyzed to the sulfonic acid (which is unreactive).

    • Test: Dissolve a small amount in MeOH. If it dissolves instantly and shows pH < 1, it may be the acid. The chloride usually requires agitation to dissolve and react.

References

  • Woolven, H., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. Royal Society of Chemistry.[6]

  • BenchChem Technical Library. (2025). Reactivity of the Sulfonyl Chloride Functional Group.

  • Scott, J.S., et al. (2012). Pyridyl- and Imidazolyl-sulfonamides as Kinase Inhibitors. Journal of Medicinal Chemistry. (Note: Representative citation for imidazole sulfonamide scaffold utility).

  • Sigma-Aldrich. (2025). Product Specification: 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride. (Analogous compound data used for stability extrapolation).

Sources

Method

Application Notes and Protocols: 1-Ethyl-1H-imidazole-4-sulfonyl Chloride in Solid-Phase Organic Synthesis

Introduction In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands as a cornerstone methodology, enabling the rapid generation of compound libraries. The strat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands as a cornerstone methodology, enabling the rapid generation of compound libraries. The strategic choice of reagents is paramount to the success of SPOS campaigns. 1-Ethyl-1H-imidazole-4-sulfonyl chloride has emerged as a valuable reagent in this field, primarily for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, underscoring the importance of efficient synthetic routes to access diverse sulfonamide libraries.

This guide provides an in-depth exploration of the application of 1-ethyl-1H-imidazole-4-sulfonyl chloride in solid-phase synthesis. We will delve into its physicochemical properties, detailed protocols for its use in sulfonamide library generation, mechanistic insights, and troubleshooting strategies, all aimed at equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The table below summarizes the key physicochemical characteristics of 1-ethyl-1H-imidazole-4-sulfonyl chloride.

PropertyValue
Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol [1]
Appearance Solid[1]
CAS Number 1344296-01-0
InChI Key WNURJTMTIFTQOB-UHFFFAOYSA-N[1]
SMILES CCN1C=C(S(Cl)(=O)=O)N=C1C[1]

Safety and Handling:

Like other sulfonyl chlorides, 1-ethyl-1H-imidazole-4-sulfonyl chloride is a reactive compound and should be handled with appropriate care in a well-ventilated fume hood. It is sensitive to moisture and can react with water to release hydrochloric acid.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: Solid-Phase Synthesis of Sulfonamide Libraries

The primary application of 1-ethyl-1H-imidazole-4-sulfonyl chloride in SPOS is the synthesis of N-substituted sulfonamides. The general strategy involves the reaction of a resin-bound primary or secondary amine with the sulfonyl chloride, followed by cleavage from the solid support to yield the desired sulfonamide product. This approach is highly amenable to the generation of compound libraries by employing a diverse range of amines.

Experimental Workflow

The following diagram illustrates a typical workflow for the solid-phase synthesis of a sulfonamide library using 1-ethyl-1H-imidazole-4-sulfonyl chloride.

G Resin Start: Amine-Functionalized Resin (e.g., Rink Amide Resin) Wash1 Wash Resin Resin->Wash1 Sulfonylation Sulfonylation: 1-Ethyl-1H-imidazole-4-sulfonyl chloride, Base (e.g., DIPEA), Solvent (e.g., DCM) Wash1->Sulfonylation Wash2 Wash Resin Sulfonylation->Wash2 Diversity Optional: Introduction of Diversity (e.g., Acylation, Alkylation) Wash2->Diversity Wash3 Wash Resin Diversity->Wash3 Cleavage Cleavage from Resin (e.g., TFA/DCM) Wash3->Cleavage Isolation Product Isolation and Purification Cleavage->Isolation

Caption: Workflow for solid-phase sulfonamide synthesis.

Detailed Protocol

This protocol provides a step-by-step guide for the synthesis of a sulfonamide on a solid support using 1-ethyl-1H-imidazole-4-sulfonyl chloride.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • 1-Ethyl-1H-imidazole-4-sulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling and Preparation:

    • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

    • Add anhydrous DCM to swell the resin and shake for 30 minutes.

    • Drain the solvent.

  • Fmoc Deprotection (if using Fmoc-protected Rink Amide resin):

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Sulfonylation:

    • Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (3-5 equivalents relative to resin loading) in anhydrous DCM.

    • In a separate vial, add DIPEA or TEA (5-10 equivalents) to the sulfonyl chloride solution.

    • Add the sulfonyl chloride/base solution to the resin.

    • Shake the reaction vessel at room temperature for 12-24 hours. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test) to check for the presence of free amines.

  • Washing:

    • After the reaction is complete (negative Kaiser test), drain the reaction mixture.

    • Wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x) to remove excess reagents and byproducts.

    • Dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and shake at room temperature for 1-3 hours.[4]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Product Isolation:

    • Reduce the volume of the filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the solid product with cold diethyl ether and dry under vacuum.

    • The crude product can be further purified by techniques such as preparative HPLC.

Mechanistic Insights

The formation of the sulfonamide bond on the solid support proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the resin-bound amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, being a good leaving group, is subsequently displaced. A base, such as DIPEA or TEA, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

G cluster_0 Reaction Mechanism Resin_NH2 Resin-NH₂ Sulfonyl_Cl Et-Im-SO₂Cl Resin_NH2->Sulfonyl_Cl Nucleophilic Attack Transition_State [Resin-NH₂⁺-SO₂(Et-Im)-Cl⁻] Sulfonyl_Cl->Transition_State Product Resin-NH-SO₂-Im-Et Transition_State->Product HCl HCl Transition_State->HCl

Caption: Mechanism of sulfonamide formation on solid support.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction (Positive Kaiser Test) Insufficient equivalents of sulfonyl chloride or base.Increase the equivalents of the sulfonyl chloride and/or base.
Steric hindrance from the amine or resin.Extend the reaction time or perform the reaction at a slightly elevated temperature (e.g., 40 °C).
Poor resin swelling.Ensure the resin is adequately swelled in an appropriate solvent before the reaction.
Low Product Yield Premature cleavage of the product from the resin.Ensure the linkage to the solid support is stable to the reaction conditions.
Incomplete cleavage.Increase the cleavage time or use a stronger cleavage cocktail.
Product degradation during cleavage.Use scavengers like TIS in the cleavage cocktail to protect sensitive functional groups.
Impure Product Inadequate washing of the resin.Ensure thorough washing of the resin between each step to remove all soluble impurities.
Side reactions during synthesis or cleavage.Optimize reaction conditions (temperature, time, reagents) and consider the use of protecting groups if necessary.

Advantages of 1-Ethyl-1H-imidazole-4-sulfonyl Chloride in SPOS

The use of 1-ethyl-1H-imidazole-4-sulfonyl chloride in solid-phase synthesis offers several advantages:

  • Versatility: It can be used to synthesize a wide variety of sulfonamides by reacting with different amines.

  • Efficiency: The sulfonylation reaction on solid support generally proceeds with high efficiency, leading to good yields of the desired products.[3]

  • Amenability to Library Synthesis: The solid-phase methodology allows for the parallel synthesis of a large number of compounds, making it ideal for the creation of sulfonamide libraries for high-throughput screening.

  • Simplified Purification: The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away.[4]

Conclusion

1-Ethyl-1H-imidazole-4-sulfonyl chloride is a valuable and effective reagent for the solid-phase synthesis of sulfonamides. Its favorable reactivity profile, coupled with the inherent advantages of SPOS, makes it a powerful tool for medicinal chemists and drug discovery scientists. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently incorporate this reagent into their synthetic workflows to accelerate the discovery of new therapeutic agents.

References

  • Kim, H., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Zolfigol, M. A., et al. (2012). Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Gisselsson, J., et al. (2018). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-Portal.org. Available at: [Link]

  • Capet, M., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access. Available at: [Link]

  • Luo, X., et al. (2003). A New Strategy for Solid Phase Synthesis of a Secondary Amide Library Using Sulfonamide Linker via Radical Traceless Cleavage. PubMed. Available at: [Link]

  • Zaragoza Dörwald, F. (2000). Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions). Wiley-VCH. Available at: [Link]

  • Hughes, R. M. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Available at: [Link]

  • Luo, X., et al. (2003). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. ResearchGate. Available at: [Link]

  • Lin, S.-K. (2001). Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions ). By Zaragoza Dörwald, Florencio. Wiley-VCH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Gazolla, J. G., et al. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Brown, R. C. D., et al. (2000). Solid-phase synthesis of cyclic sulfonamides employing a ring-closing metathesis-cleavage strategy. University of Southampton ePrints. Available at: [Link]

  • Guillier, F., et al. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. Available at: [Link]

  • Mateos, C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • RSC. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

Sources

Application

Experimental procedure for sulfonylation with 1-ethyl-1H-imidazole-4-sulfonyl chloride

Technical Application Note: Sulfonylation Strategies using 1-Ethyl-1H-imidazole-4-sulfonyl Chloride Introduction & Utility 1-Ethyl-1H-imidazole-4-sulfonyl chloride is a specialized electrophilic reagent used primarily fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Sulfonylation Strategies using 1-Ethyl-1H-imidazole-4-sulfonyl Chloride

Introduction & Utility

1-Ethyl-1H-imidazole-4-sulfonyl chloride is a specialized electrophilic reagent used primarily for the introduction of the imidazole-4-sulfonyl moiety into bioactive molecules. This structural motif is increasingly prevalent in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK2 inhibitors) and GPCR ligands.

Unlike simple benzenesulfonyl chlorides, this heteroaryl reagent presents unique challenges due to the basicity of the imidazole ring and the hydrolytic instability of the sulfonyl chloride group. This guide outlines optimized protocols to maximize yield and purity while mitigating decomposition.

Chemical Stability & Handling

Critical Warning: This reagent is highly moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which is unreactive toward amines under standard conditions.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Warm to room temperature in a desiccator before opening to prevent condensation. Weigh and transfer in a glovebox or under a cone of dry nitrogen.

  • Solvent Quality: Use only anhydrous solvents (DCM, THF, Acetonitrile) with water content <50 ppm.

Mechanistic Insight

The sulfonylation proceeds via a nucleophilic substitution at the sulfur atom. The reaction is facilitated by a base, which serves dual roles: neutralizing the HCl byproduct and, in the case of pyridine or DMAP, forming a reactive sulfonyl-pyridinium intermediate.

Figure 1: Mechanistic Pathway of Sulfonamide Formation

SulfonylationMechanism Reagent 1-Ethyl-1H-imidazole- 4-sulfonyl chloride Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Base Base (DIPEA/Pyridine) Salt HCl Salt Base->Salt Scavenges HCl Amine Nucleophile (Primary/Secondary Amine) Amine->Inter Nucleophilic Attack Product Sulfonamide Product Inter->Product Elimination of Cl- Inter->Salt

Caption: Nucleophilic attack on the sulfonyl sulfur atom followed by elimination of chloride.

Experimental Protocols

Protocol A: General Synthesis of Sulfonamides (Standard Conditions)

Best for reactive primary and secondary amines.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 1-Ethyl-1H-imidazole-4-sulfonyl chloride (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the amine substrate and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Note: Dropwise addition controls the exotherm and prevents local concentration spikes that could lead to side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check progress by TLC or LCMS. The sulfonyl chloride is UV active.

  • Quench: Quench with saturated aqueous NaHCO₃.

Protocol B: High-Throughput Synthesis (Kinase Inhibitor Context)

Adapted from CDK2 inhibitor synthesis workflows [1].

Reagents:

  • Complex Amine Scaffold (1.0 equiv)

  • 1-Ethyl-1H-imidazole-4-sulfonyl chloride (1.5 equiv)[2][3]

  • Hunig’s Base (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolve the amine (e.g., 0.044 mmol scale) and DIPEA in anhydrous THF.

  • Add the sulfonyl chloride solid directly or as a THF stock solution at RT.

  • Stir for 2 hours at RT.

  • Purification: Dilute directly with acetonitrile and purify via preparative Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient with 0.15% NH₄OH modifier.

    • Note on Modifier: Using a basic modifier (NH₄OH) is crucial for imidazole-containing compounds to ensure sharp peak shapes and prevent tailing caused by interaction with silanols.

Workup & Purification Strategies

The product contains an imidazole ring (pKa ~7) and a sulfonamide NH (pKa ~10). This amphoteric nature dictates the workup strategy.

Figure 2: Purification Workflow

WorkupWorkflow cluster_tips Optimization Tips Reaction Reaction Mixture (DCM/THF) Quench Quench with Sat. NaHCO3 (pH ~8) Reaction->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Decision Is Product Water Soluble? Extract->Decision OrgPhase Organic Phase (Contains Product) Decision->OrgPhase No (Lipophilic) AqPhase Aqueous Phase (Salts/Byproducts) Decision->AqPhase Yes (Hydrophilic) Purification Flash Chromatography (DCM/MeOH or C18) OrgPhase->Purification Tip1 Maintain pH 7-8 to keep imidazole neutral

Caption: Extraction logic based on the amphoteric properties of imidazole sulfonamides.

Purification Notes:

  • Flash Chromatography: Use DCM:MeOH (95:5 to 90:10). If streaking occurs, add 1% Triethylamine or NH₄OH to the eluent to deactivate silica.

  • Reverse Phase: Preferred for polar derivatives. Use high pH buffers (Ammonium Bicarbonate or NH₄OH) to keep the imidazole deprotonated.

Troubleshooting

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Dry the amine substrate. Handle reagent under inert gas.[4]
No Reaction Low Nucleophilicity of AmineAdd a catalyst: DMAP (0.1 equiv) or use Pyridine as the solvent. Heat to 40°C if stable.
Streaking on TLC Interaction with SilicaThe imidazole ring is basic. Treat TLC plate with 5% TEA in DCM before developing, or use alumina plates.
Byproduct Formation Bis-sulfonylationUse strictly 1.0 equiv of sulfonyl chloride and add it slowly at 0°C.

References

  • Cyclin-Dependent Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidinone compounds as CDK2 inhibitors.[5] WO2020168197A1. (2020). Example 8 synthesis.

  • General Sulfonylation Protocol: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines. (2024).[6][7] Organic Letters.

  • Reagent Properties: 1-Ethyl-1H-imidazole-4-sulfonyl chloride Product Data. Sigma-Aldrich / Merck.

  • Mechanistic Overview: Reactions of Amines with Sulfonyl Chlorides.[6][8][9] Chemistry LibreTexts.

Sources

Method

Scale-up synthesis of sulfonamides using 1-ethyl-1H-imidazole-4-sulfonyl chloride

Application Note: Scale-Up Synthesis of Sulfonamides Using 1-Ethyl-1H-imidazole-4-sulfonyl chloride Scientific Context & Mechanistic Rationale Sulfonamides are indispensable pharmacophores in medicinal chemistry, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Sulfonamides Using 1-Ethyl-1H-imidazole-4-sulfonyl chloride

Scientific Context & Mechanistic Rationale

Sulfonamides are indispensable pharmacophores in medicinal chemistry, frequently utilized in the design of antibacterial agents, diuretics, and targeted enzyme inhibitors. The incorporation of a 1-ethyl-1H-imidazole-4-sulfonyl moiety is particularly valuable in the development of highly specific inhibitors for metalloenzymes (such as farnesyltransferase) and phosphohistidine phosphatases (PHP)[1][2]. The 1-ethyl substitution provides enhanced lipophilicity and precise steric tuning compared to the more ubiquitous 1-methyl analog.

However, transitioning the synthesis of 1-ethyl-1H-imidazole-4-sulfonamides from the discovery bench to the pilot plant introduces critical chemical engineering hurdles. 1-Ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-01-5)[3] is highly electrophilic and exceptionally sensitive to moisture. At the bench scale, rapid addition and ambient cooling are often sufficient. At the pilot scale, mass transfer limitations and poor heat dissipation can lead to runaway exotherms, promoting the rapid hydrolysis of the sulfonyl chloride into the inactive sulfonic acid and generating complex, process-related impurities[4].

Process Optimization & Causality in Scale-Up

To ensure a self-validating and reproducible process, every reagent and thermodynamic parameter must be intentionally selected to mitigate the risks of scaling up:

  • Base Selection: The sulfonylation reaction generates stoichiometric hydrochloric acid (HCl). While triethylamine (TEA) is commonly used in lab-scale protocols, N,N-Diisopropylethylamine (DIPEA) is mandated for scale-up. DIPEA’s steric bulk prevents it from acting as a competing nucleophile, minimizing the formation of quaternary ammonium impurities and providing a more controlled exotherm[2][5].

  • Solvent Selection: Dichloromethane (DCM) is heavily restricted in large-scale manufacturing due to environmental, health, and safety (EHS) regulations. Anhydrous Acetonitrile (MeCN) is the optimal replacement, offering superior heat capacity and excellent solubility for the polar imidazole intermediates[2]. For the subsequent extraction phase, 2-Methyltetrahydrofuran (2-MeTHF) is utilized as a greener alternative that provides rapid phase separation.

  • Thermal Control: The formation of the sulfonamide bond is highly exothermic. Inadequate mixing and cooling lead to localized "hot spots," which accelerate side reactions, including polysulfonation and reagent degradation[1][4].

Table 1: Comparative Parameters for Lab vs. Pilot Scale Synthesis

ParameterLab-Scale (1–10 mmol)Pilot-Scale (1–5 mol)Causality / Process Impact
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)DCM poses severe EHS risks at scale. MeCN offers excellent solubility and high heat capacity for exotherm management[2][5].
Base Triethylamine (TEA)DIPEADIPEA reduces nucleophilic side-reactions and provides a more predictable, controlled neutralization[2].
Temperature 0 °C to Room Temp0–5 °C (Strict control)Uncontrolled exotherms at scale lead to sulfonyl chloride degradation and high impurity formation[1][4].
Yield 85% – 95%82% – 90%Slight yield drop due to mass transfer limitations; mitigated by optimized mechanical agitation[4].

Process Workflow Visualization

G A Amine & Base Preparation (Anhydrous MeCN, DIPEA) C Controlled Addition (0-5°C, Exotherm Control) A->C B 1-Ethyl-1H-imidazole- 4-sulfonyl chloride B->C D In-Process Control (IPC) (HPLC >99% Conversion) C->D E Quench & Aqueous Workup (Phase Separation) D->E F Crystallization & Isolation E->F

Workflow for scale-up synthesis of imidazole-4-sulfonamides with critical IPC checkpoints.

Self-Validating Experimental Protocol (1.0 Mol Scale)

Equipment required: 5 L Jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, pressure-equalizing addition funnel, and nitrogen inlet.

Step 1: Reactor Preparation & Inerting

  • Action: Purge the reactor with high-purity nitrogen for 30 minutes. Heat the jacket to 50 °C under vacuum (10 mbar) for 1 hour, then cool to 20 °C and backfill with nitrogen.

  • Causality: 1-ethyl-1H-imidazole-4-sulfonyl chloride is highly hygroscopic. Trace moisture will irreversibly hydrolyze the reagent to 1-ethyl-1H-imidazole-4-sulfonic acid, drastically reducing yield and complicating downstream purification.

Step 2: Substrate & Base Charging

  • Action: Charge the reactor with the target primary/secondary amine (1.0 mol, 1.0 equiv) and anhydrous MeCN (10 volumes, 2.0 L). Begin agitation at 150 RPM. Add DIPEA (1.5 mol, 1.5 equiv) in a single portion.

  • Causality: Dissolving the amine and base prior to the electrophile ensures that any generated HCl is immediately neutralized. This prevents the precipitation of the amine hydrochloride salt, which would stall the reaction kinetics[2].

Step 3: Electrophile Addition (Critical Step)

  • Action: Cool the reactor jacket until the internal temperature reaches 0–5 °C. Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.05 mol, 1.05 equiv) in anhydrous MeCN (1.0 L). Add this solution dropwise via the addition funnel over 2 hours. Maintain internal temperature < 10 °C at all times.

  • Causality: The 0.05 equiv excess compensates for trace environmental hydrolysis. The slow addition rate is dictated by the heat removal capacity of the jacketed reactor. Exceeding 10 °C promotes the formation of polysulfonated byproducts and degrades the sulfonyl chloride[1][4].

Step 4: Reaction Maturation & In-Process Control (IPC)

  • Action: Once addition is complete, allow the reactor to slowly warm to 20 °C over 1 hour. Stir for an additional 4 hours.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench with 0.5 mL water, and analyze via HPLC (254 nm).

    • Pass Criteria: Amine starting material < 1.0% AUC.

    • Fail Action: If amine > 1.0%, stir for an additional 2 hours. If no progress is observed, charge an additional 0.05 equiv of the sulfonyl chloride.

Step 5: Quench & Aqueous Workup

  • Action: Quench the reaction by slowly adding 1.0 L of cold deionized water. Stir for 15 minutes. Concentrate the mixture under reduced pressure (40 °C, 100 mbar) to remove the majority of the MeCN. Extract the aqueous residue with 2-MeTHF (3 x 1.0 L). Wash the combined organic layers with saturated aqueous NH₄Cl (1.0 L) and brine (1.0 L).

  • Causality: Removing MeCN prevents it from acting as a co-solvent that would drag the product into the aqueous phase. 2-MeTHF provides excellent phase separation. The NH₄Cl wash efficiently removes residual DIPEA and water-soluble DIPEA·HCl salts.

Step 6: Crystallization & Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to approximately 3 volumes (300 mL). Heat to 60 °C and slowly add heptane (600 mL) as an anti-solvent until the solution becomes cloudy. Cool the reactor to 5 °C at a controlled rate of 10 °C/hour.

  • Self-Validation (IPC 2): Filter the resulting slurry and wash the filter cake with cold heptane. Analyze the wet cake by HPLC.

    • Pass Criteria: Product purity > 98.5%.

  • Causality: Controlled cooling maximizes crystal size and purity, preventing the entrapment of process-related impurities within the crystal lattice[4].

References

  • TU Dortmund Repository. Design, Synthesis and Evaluation of PHP Inhibitors.[1] URL:[Link]

  • National Institutes of Health (PMC). Structural Basis for Binding and Selectivity of Antimalarial and Anticancer Ethylenediamine Inhibitors to Protein Farnesyltransferase.[2] URL:[Link]

  • Google Patents (WIPO). WO 2012/034038 A2: Substituted Heteroaryls.[5] URL: [Link]

Sources

Application

Application of 1-ethyl-1H-imidazole-4-sulfonyl chloride in click chemistry

Application Note: 1-Ethyl-1H-imidazole-4-sulfonyl Chloride in SuFEx Click Chemistry Abstract This application note details the utility of 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-02-6) as a scaffold for Sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethyl-1H-imidazole-4-sulfonyl Chloride in SuFEx Click Chemistry

Abstract

This application note details the utility of 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-02-6) as a scaffold for Sulfur-Fluoride Exchange (SuFEx) click chemistry. While sulfonyl chlorides are traditional electrophiles, they lack the bio-orthogonality and hydrolytic stability required for modern click applications. This guide provides a validated protocol to convert this precursor into its corresponding sulfonyl fluoride , transforming it into a "SuFEx-able" hub. This enables the modular introduction of the imidazole pharmacophore—a critical motif in histidine-mimetic drugs and metal-coordinating ligands—into proteins, peptides, and small molecule libraries.

Introduction: The SuFEx Connection

"Click Chemistry" has evolved beyond the traditional Azide-Alkyne cycloaddition (CuAAC).[1] The new frontier is SuFEx (Sulfur-Fluoride Exchange) , pioneered by K. Barry Sharpless. SuFEx relies on the unique stability of the sulfur(VI)-fluoride bond (R-SO₂F), which is inert to reduction, oxidation, and hydrolysis under physiological conditions but reacts specifically with nucleophiles (like phenols or amines) when activated.

1-ethyl-1H-imidazole-4-sulfonyl chloride acts as a critical entry point for this chemistry.

  • The Challenge: The sulfonyl chloride is moisture-sensitive and reacts indiscriminately, making it unsuitable for bio-applications.

  • The Solution: Converting the chloride to a sulfonyl fluoride creates a stable, "clickable" handle.

  • The Application: Once converted, the imidazole moiety can be "clicked" onto tyrosine residues (in proteins) or amine-bearing small molecules, introducing the imidazole ring as a hydrogen-bond acceptor or metal chelator.

Mechanistic Workflow

The application of this compound follows a strict two-step logic: Activation (Chloride to Fluoride) followed by Ligation (SuFEx).

SuFEx_Workflow Substrate 1-ethyl-1H-imidazole- 4-sulfonyl chloride (Electrophilic, Unstable) Intermediate Sulfonyl Fluoride (SuFEx Hub) (Stable, Bio-orthogonal) Substrate->Intermediate Fluorination (Step 1) Reagent KHF2 / MeCN (Bifluoride Exchange) Reagent->Intermediate Product Sulfonate/Sulfonamide Conjugate (Stable Linkage) Intermediate->Product SuFEx Click (Step 2) Target Target Molecule (Protein/Drug) (R-OTMS or R-NH2) Target->Product

Figure 1: The transformation of the labile sulfonyl chloride into a stable SuFEx hub, enabling controlled conjugation.

Experimental Protocols

Protocol A: Synthesis of the SuFEx Reagent (Chloride Fluoride)

Objective: Convert 1-ethyl-1H-imidazole-4-sulfonyl chloride into 1-ethyl-1H-imidazole-4-sulfonyl fluoride.

Reagents:

  • 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂, 2.5 equiv) - Caution: Corrosive/Toxic

  • Acetonitrile (MeCN) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride in MeCN (0.5 M concentration).

  • Activation: Prepare a saturated solution of KHF₂ in water. Add this dropwise to the MeCN solution while stirring vigorously at Room Temperature (RT).

    • Expert Insight: The biphasic nature (MeCN/H₂O) is crucial. The chloride hydrolyzes slowly, but fluoride exchange is faster. High concentration of F⁻ pushes the equilibrium to the stable fluoride.

  • Reaction: Stir for 2–4 hours. Monitor by TLC (the fluoride is usually more non-polar than the hydrolyzed acid) or ¹⁹F NMR.

  • Workup: Dilute with EtOAc. Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over Na₂SO₄ and concentrate in vacuo.
  • Validation: The product (Sulfonyl Fluoride) acts as a stable solid or oil.

    • QC Check: ¹⁹F NMR should show a singlet around +60 to +65 ppm (relative to CFCl₃).

Protocol B: SuFEx "Click" Ligation (Fluoride Conjugate)

Objective: Conjugate the imidazole moiety to a target molecule (e.g., a phenol-derivative drug or tyrosine residue).

Reagents:

  • Imidazole-Sulfonyl Fluoride (from Protocol A)

  • Target Nucleophile: Aryl Silyl Ether (Ar-OTMS) or Primary Amine (R-NH₂)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP

Procedure:

  • Setup: In a glass vial, mix the Target Nucleophile (1.0 equiv) and Imidazole-Sulfonyl Fluoride (1.1 equiv) in MeCN or DMF.

  • Catalysis: Add DBU (10–20 mol%).

    • Mechanism: DBU activates the silicon center (for silyl ethers) or deprotonates the amine, initiating the attack on the S(VI) center.

  • Incubation: Stir at RT for 1–12 hours. SuFEx is often fast but can vary based on steric hindrance.

  • Purification: The reaction is "click" quality—often requiring only filtration or simple column chromatography.

Data Analysis & Troubleshooting

Table 1: Comparison of Reactivity Profiles

FeatureSulfonyl Chloride (Precursor)Sulfonyl Fluoride (Click Reagent)
Stability (Water) Low (Hydrolyzes in minutes)High (Stable for days/weeks)
Reactivity Indiscriminate (reacts with OH, NH₂, SH)Specific (requires activation/catalyst)
Bio-compatibility Toxic (releases HCl)Good (releases Fluoride ions)
Storage -20°C, DesiccatedRT or 4°C, Ambient

Troubleshooting Guide:

  • Problem: Low yield in Protocol A (Hydrolysis > Fluorination).

    • Fix: Increase KHF₂ equivalents to 4.0 and reduce water volume (use wet MeCN instead of 1:1 mixture).

  • Problem: No reaction in Protocol B.

    • Fix: Switch catalyst. If DBU fails, try BEMP or TBD (Triazabicyclodecene). Ensure the target nucleophile is not sterically blocked.

Strategic Application in Drug Discovery

The 1-ethyl-1H-imidazole moiety is a bioisostere for histidine . By clicking this group onto a scaffold, researchers can:

  • Modulate pKa: The imidazole ring (pKa ~6.0) acts as a pH-sensitive switch in the physiological range.

  • Metal Binding: Introduce Zinc (Zn²⁺) or Copper (Cu²⁺) binding sites into non-peptide drugs.

  • Solubility: The polar nature of the imidazole sulfonamide improves the aqueous solubility of lipophilic payloads.

Mechanism Step1 Activation: Base (DBU) deprotonates Nucleophile (Nu-H) Step2 Transition State: Nu attacks S(VI) Trigonal Bipyramidal Step1->Step2 Step3 Ejection: Fluoride (F-) acts as leaving group Step2->Step3

Figure 2: The concerted mechanism of the SuFEx reaction at the sulfur center.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text establishing Sulfonyl Fluorides as click reagents.
  • Jones, L. H. (2018). "Recent applications of SuFEx click chemistry in drug discovery and chemical biology." MedChemComm.

    • Reviews the specific utility of heterocyclic sulfonyl fluorides.
  • Sammis, G. M., et al. (2019). "One-pot fluorosulfonylation reaction using sulfuryl fluoride."[2] Organic Letters.

    • Provides context on fluorin
  • Sigma-Aldrich. "1-Ethyl-1H-imidazole-4-sulfonyl chloride Product Specification."

    • Source for physical properties and handling safety.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Ethyl-1H-imidazole-4-sulfonyl Chloride Workflows

Welcome to the Technical Support Center. As Application Scientists, we understand that working with highly functionalized heterocyclic sulfonyl chlorides—such as 1-ethyl-1H-imidazole-4-sulfonyl chloride —presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that working with highly functionalized heterocyclic sulfonyl chlorides—such as 1-ethyl-1H-imidazole-4-sulfonyl chloride —presents unique synthetic challenges. This reagent is a critical building block in the development of CDK2 inhibitors[1] and farnesyltransferase inhibitors[2], but its inherent electrophilicity makes it highly susceptible to side reactions.

This guide is designed to provide you with field-proven insights, explaining the causality behind experimental choices so you can optimize your sulfonamide coupling workflows with absolute confidence.

Reaction Pathway & Competing Mechanisms

Before troubleshooting, it is critical to understand the kinetic competition occurring in your reaction vessel. The desired amination must outpace the hydrolysis of the sulfonyl chloride back to its inactive sulfonic acid form[3].

G A 1-Ethyl-1H-imidazole- 4-sulfonyl chloride C Desired Sulfonamide (Target) A->C Base (e.g., DIPEA) Dry Solvent (THF/DCM) D Sulfonic Acid (Hydrolysis Byproduct) A->D H2O (Moisture) Competing Reaction B Primary/Secondary Amine B->C

Reaction pathway of 1-ethyl-1H-imidazole-4-sulfonyl chloride and competing hydrolysis.

Troubleshooting Guide (Q&A)

Q1: Why am I observing massive conversion to the sulfonic acid instead of the desired sulfonamide? The Science: Imidazole-4-sulfonyl chlorides are highly electrophilic. The nitrogen atoms on the imidazole ring can act as intramolecular general bases or hydrogen-bond acceptors, drastically lowering the activation energy for water to attack the sulfonyl group. The Solution: You must enforce strictly anhydrous conditions. Use rigorously dried solvents (e.g., anhydrous THF or CH₃CN) and ensure your amine starting material is desiccated. Furthermore, utilize a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, Hünig's base) rather than aqueous bases or unhindered amines[1].

Q2: The coupling reaction is sluggish, and I see unreacted amine even after 24 hours. How can I drive it to completion? The Science: Steric hindrance from the 1-ethyl group and the electronic deactivation by the imidazole ring can decelerate nucleophilic attack, especially with bulky secondary amines. If your amine is a hydrochloride salt, insufficient base will stall the reaction entirely. The Solution: Increase the equivalents of DIPEA to at least 2.5–3.0 eq to ensure complete liberation of the free amine[4]. If steric hindrance is severe, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). DMAP acts as a nucleophilic catalyst, generating a highly reactive sulfonylpyridinium intermediate that accelerates the coupling. Switching to a polar aprotic solvent like acetonitrile can also stabilize the transition state[5].

Q3: My reagent seems to have degraded in the bottle. How should I store it? The Science: Prolonged exposure to ambient humidity leads to gradual hydrolysis. Because the byproduct (HCl) can further catalyze degradation or protonate the imidazole ring, the reagent can rapidly lose its titer. The Solution: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20 °C. Crucial step: Before opening, allow the container to warm to room temperature in a desiccator. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the reagent.

Diagnostic Decision Tree

Use this self-validating logic flow to diagnose low-yielding reactions based on your LCMS data.

Troubleshooting Start Reaction Yield < 50% CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Hydrolysis High Sulfonic Acid (Hydrolysis) CheckLCMS->Hydrolysis Mass = M-Cl+OH Unreacted High Unreacted Amine (No Hydrolysis) CheckLCMS->Unreacted Mass = Amine FixH2O Action: Use Anhydrous Solvents & Fresh Reagent Hydrolysis->FixH2O FixKinetics Action: Add DMAP Catalyst & Increase DIPEA Unreacted->FixKinetics

Decision tree for troubleshooting low-yielding sulfonamide coupling reactions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, synthesized from standard optimization protocols for heterocyclic sulfonyl chlorides[1][4][5].

SolventBase (Equivalents)AdditiveTemp (°C)Time (h)Conversion to Sulfonamide (%)Hydrolysis Side-Product (%)
Wet THFEt₃N (1.5 eq)None254< 20%> 70%
Anhydrous DCMPyridine (2.0 eq)None251265%15%
Anhydrous THFDIPEA (2.0 eq)None252> 85%< 5%
Anhydrous CH₃CNDIPEA (3.0 eq)DMAP (0.1 eq)0 to 252> 95% < 2%
Standard Operating Procedure (SOP): Amine Coupling

This protocol is engineered as a self-validating system. By incorporating an early analytical checkpoint, you prevent the waste of valuable amine substrates.

Materials Required:

  • 1-Ethyl-1H-imidazole-4-sulfonyl chloride (1.1 - 1.2 eq)

  • Target Amine (1.0 eq)

  • Anhydrous THF or CH₃CN (0.1 M relative to amine)

  • DIPEA (Hünig's base) (2.5 - 3.0 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon for 5 minutes.

  • Amine Dissolution: Dissolve the target amine (1.0 eq, e.g., 0.5 mmol) in anhydrous THF (5.0 mL)[1].

  • Base Addition: Add DIPEA (2.5 eq) to the solution via syringe. Causality Note: DIPEA is preferred over triethylamine because its steric bulk prevents the base itself from acting as a competing nucleophile[3].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality Note: Lowering the temperature suppresses the exothermic hydrolysis side-reaction while the electrophile is introduced[5].

  • Electrophile Addition: Add 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) portion-wise. If the reagent is highly sensitive, dissolve it in 1 mL of anhydrous THF and add it dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours[1].

  • Self-Validation Checkpoint (30 mins): Extract a 10 µL aliquot, dilute in LCMS-grade acetonitrile, and analyze. Look for the disappearance of the amine mass. If the sulfonic acid mass dominates early on, your solvent system contains moisture, and the reaction should be aborted and restarted with fresh anhydrous solvent.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both the solvent and the base? A: While pyridine is a classic solvent/base for sulfonylations, it is generally less effective for electron-rich heterocyclic sulfonyl chlorides compared to the DIPEA/THF or DIPEA/CH₃CN systems[4]. Pyridine can sometimes lead to complex mixtures or lower yields due to the formation of stable, unreactive pyridinium adducts that fail to transfer to sterically hindered amines.

Q: My amine is highly unreactive (e.g., an aniline derivative). What should I do? A: For weakly nucleophilic amines, standard conditions may fail. You can pre-treat the amine with a strong base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C to generate the highly nucleophilic amide anion before adding the sulfonyl chloride.

Q: Are there alternative ways to form this sulfonamide without using the sulfonyl chloride? A: Yes. Recent advancements in photoredox catalysis allow for the one-pot synthesis of sulfonamides directly from aryl carboxylic acids and amines via decarboxylative halosulfonylation using SO₂ surrogates, bypassing the need to isolate unstable sulfonyl chlorides entirely[4].

References
  • Title: Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation Source: PubMed Central (PMC) URL: [Link]

  • Title: WO2012034038A2 - Dual inhibitors of farnesyltransferase and geranylgeranyltransferase i Source: Google Patents URL
  • Title: WO2020168197A1 - Pyrrolo[2,3-d]pyrimidinone compounds as cdk2 inhibitors Source: Google Patents URL
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Common side products in reactions of 1-ethyl-1H-imidazole-4-sulfonyl chloride

Welcome to the Technical Support Center for 1-Ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-01-5). As a Senior Application Scientist, I have designed this portal to move beyond standard datasheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-01-5). As a Senior Application Scientist, I have designed this portal to move beyond standard datasheets. Here, we dissect the causality behind reaction failures, provide self-validating protocols, and map the precise mechanisms of side-product formation to ensure your sulfonylation workflows are robust and reproducible.

PART 1: Diagnostic Data & Side Product Profiling

When reacting 1-ethyl-1H-imidazole-4-sulfonyl chloride with amines to synthesize sulfonamides (a critical step in developing therapeutics like CDK2 inhibitors[1]), several competing pathways can hijack your yield. Understanding the quantitative mass shifts of these side products is your first line of defense.

Table 1: Common Side Products and Diagnostic Mass Shifts

Side Product / ImpurityMechanism of FormationDiagnostic Mass Shift (Δm/z from SM)*Typical Abundance (if uncontrolled)
1-Ethyl-1H-imidazole-4-sulfonic acid Hydrolysis (Reaction with adventitious H₂O)-18.5 Da (Cl → OH)High (Major failure mode)
4-Chloro-1-ethyl-1H-imidazole Thermal Desulfonation (Loss of SO₂)-64.0 Da (Loss of SO₂)Low to Medium
Sulfonate Esters Alcoholysis (Reaction with MeOH/EtOH during workup)Varies (e.g., -4.5 Da for Methyl ester)Low (Workup dependent)
Symmetrical Urea Amine over-activation / Phosgene impuritiesVaries based on amineTrace

*Starting Material (SM) Exact Mass: ~194.0 Da.

PART 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a highly polar baseline spot and a mass corresponding to the sulfonic acid. Why is my sulfonyl chloride hydrolyzing so rapidly? The Causality: 1-Ethyl-1H-imidazole-4-sulfonyl chloride is highly electrophilic. The electron-withdrawing nature of the sulfonyl group, combined with the inherent basicity of the imidazole ring in the reaction matrix, creates a highly reactive microenvironment. Even trace amounts of atmospheric moisture or wet solvents will outcompete your target amine, leading to rapid hydrolysis[2]. The Solution: You must treat this reagent with the same rigor as a Grignard reaction. Use strictly anhydrous solvents (e.g., anhydrous THF or DCM), flame-dried glassware, and an argon/nitrogen atmosphere. If an aqueous workup is required later, it must be performed quickly with ice-cold water to prevent late-stage hydrolysis of unreacted intermediates[2].

Q2: The reaction mixture turned dark brown/black, and I am detecting sulfur dioxide (SO₂) gas evolution. What caused this degradation? The Causality: You are observing thermal or radical-mediated desulfonation[2]. Sulfonyl chlorides are thermally labile. If the reaction temperature exceeds 30 °C, the S-C bond can homolytically or heterolytically cleave, releasing SO₂ gas and forming 4-chloro-1-ethyl-1H-imidazole. The dark color is indicative of polymerization of these degradation products. The Solution: Strictly control the thermodynamics. Initiate the reaction at 0 °C and do not allow the system to exceed room temperature (20–25 °C). The addition of the base (which is exothermic) must be done dropwise.

Q3: I am using a primary amine, but the conversion stalls at 50% despite the starting material remaining intact. How do I drive the reaction to completion? The Causality: The sulfonylation reaction generates one equivalent of hydrogen chloride (HCl) gas. If this acid is not efficiently scavenged, it will protonate your nucleophilic amine (forming an unreactive ammonium salt) and protonate the imidazole ring of your starting material, drastically altering its solubility and reactivity. The Solution: Introduce a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA / Hünig's base) at 2.0 to 2.5 equivalents[1]. DIPEA efficiently neutralizes the HCl without acting as a competing nucleophile, ensuring your target amine remains in its active, deprotonated state.

PART 3: Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your workflow, do not blindly follow steps; validate them in real-time. This protocol is optimized for the synthesis of complex pharmaceutical intermediates[1].

Standard Operating Procedure: Anhydrous Sulfonylation

  • System Preparation (Self-Validation: Moisture Exclusion):

    • Purge a flame-dried round-bottom flask with Argon for 15 minutes.

    • Dissolve the target amine (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Validation Check: Ensure the Karl Fischer titration of your THF shows <50 ppm water.

  • Base Addition:

    • Add DIPEA (2.0 eq) to the amine solution via a gas-tight syringe. Stir at room temperature for 5 minutes to ensure complete free-basing of any amine salts[1].

  • Electrophile Introduction (Self-Validation: Thermal Control):

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous THF.

    • Add the sulfonyl chloride solution dropwise over 10 minutes.

    • Validation Check: The internal temperature must not exceed 5 °C during addition to prevent thermal desulfonation[2].

  • In-Process Control (IPC):

    • Remove the ice bath and allow the reaction to warm to 20 °C for 2 hours[1].

    • Quench a 5 µL aliquot in 1 mL of LC-MS grade Acetonitrile. Analyze via UPLC-MS. You should observe >95% conversion to the target mass, with <5% sulfonic acid.

  • Cold Aqueous Workup:

    • Quench the bulk reaction by pouring it into a separatory funnel containing ice-cold saturated aqueous NaHCO₃.

    • Extract immediately with Ethyl Acetate (3x). Do not leave the mixture sitting in the aqueous phase, as product degradation will initiate[2].

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C.

PART 4: Pathway Visualization

Below is the mechanistic map illustrating the divergence between the productive sulfonylation pathway and the parasitic degradation pathways.

G SM 1-Ethyl-1H-imidazole- 4-sulfonyl chloride Target Target Sulfonamide (Desired Product) SM->Target Nucleophilic Attack (0°C to RT) Hydrolysis 1-Ethyl-1H-imidazole- 4-sulfonic acid + HCl SM->Hydrolysis Hydrolysis (Parasitic) Desulf 4-Chloro-1-ethyl- 1H-imidazole + SO2 SM->Desulf Thermal Degradation Amine Primary/Secondary Amine + DIPEA (Base) Amine->Target Water Adventitious H2O (Moisture) Water->Hydrolysis Heat Thermal Stress (>30°C) Heat->Desulf

Figure 1: Reaction pathways of 1-ethyl-1H-imidazole-4-sulfonyl chloride and its primary failure modes.

References

  • World Intellectual Property Organization. "WO2020168197A1 - Pyrrolo[2,3-d]pyrimidinone compounds as cdk2 inhibitors." Google Patents.

Sources

Troubleshooting

Purification of sulfonamides derived from 1-ethyl-1H-imidazole-4-sulfonyl chloride

Technical Support Center: Purification of Sulfonamides Derived from 1-Ethyl-1H-imidazole-4-sulfonyl Chloride Executive Summary This guide addresses the specific challenges associated with synthesizing and purifying sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Sulfonamides Derived from 1-Ethyl-1H-imidazole-4-sulfonyl Chloride

Executive Summary

This guide addresses the specific challenges associated with synthesizing and purifying sulfonamides using 1-ethyl-1H-imidazole-4-sulfonyl chloride . Unlike standard phenyl sulfonyl chlorides, this reagent introduces two critical variables: high hydrolytic instability and amphoteric product character (basic imidazole nitrogen + acidic sulfonamide proton).

Successful isolation requires strict moisture control during synthesis and precise pH management during workup. This guide replaces generic protocols with chemically grounded troubleshooting workflows.

Module 1: Reaction Optimization (Prevention Protocols)

The Core Issue: Users frequently report "low yield" or "disappearance of starting material" without product formation. This is almost invariably due to the rapid hydrolysis of the sulfonyl chloride into 1-ethyl-1H-imidazole-4-sulfonic acid , which is water-soluble and often discarded in the aqueous waste.

Q: My LC-MS shows a mass corresponding to the sulfonic acid (M-Cl + OH). How do I prevent this?

A: The imidazole ring acts as an intramolecular base, potentially catalyzing the hydrolysis of the sulfonyl chloride even with trace moisture. You must outcompete this background reaction.

Protocol 1.1: Moisture-Free Synthesis

  • Reagent Handling: Do not weigh 1-ethyl-1H-imidazole-4-sulfonyl chloride in open air. Weigh it in a glovebox or dispense it rapidly from a sealed container into a tared, septum-capped vial flushed with Argon.

  • Solvent: Use anhydrous DCM or THF (water content <50 ppm).

  • Base Selection: Use Pyridine (3.0 eq) or TEA (2.0 eq). Pyridine is preferred as it buffers the HCl generated without being strong enough to deprotonate the sulfonamide product immediately.

  • Temperature: Start at

    
     . High temperatures accelerate hydrolysis faster than amidation.
    

Visualization: Reaction vs. Decomposition Pathway

ReactionPath Start 1-Ethyl-1H-imidazole- 4-sulfonyl chloride Product Target Sulfonamide (Stable) Start->Product  Fast (0°C, Anhydrous)   Byproduct Sulfonic Acid (Water Soluble Waste) Start->Byproduct  Very Fast (if Wet)   Amine Amine (R-NH2) Amine->Product Water Trace Water Water->Byproduct

Figure 1: Kinetic competition between amidation and hydrolysis. Moisture control is the critical determinant of yield.

Module 2: Workup & Extraction (The "Missing Product" Phenomenon)

The Core Issue: Researchers often lose the product during the aqueous wash. Because the product contains a basic imidazole ring (


) and potentially an acidic sulfonamide proton (

), it behaves as a chameleon.

Q: I extracted with DCM and washed with 1M HCl, but my organic layer is empty. Where is my product?

A: You extracted your product into the aqueous waste.

  • At pH < 6: The imidazole ring is protonated (

    
    ). The molecule is a water-soluble cation.
    
  • At pH > 11: If you used a primary amine, the sulfonamide nitrogen is deprotonated (

    
    ). The molecule is a water-soluble anion.
    

Protocol 2.1: The pH-Switch Extraction To isolate the neutral, organic-soluble form, you must target the "Goldilocks Zone" (pH 7.5 – 8.5).

  • Quench: Add water to the reaction mixture.

  • Initial Check: The reaction is likely acidic due to HCl generation (unless excess pyridine was used).

  • Adjustment:

    • Carefully add saturated

      
       solution while monitoring pH.[1]
      
    • Target pH: 8.0 .

  • Extraction: Extract 3x with DCM or EtOAc (DCM is preferred for imidazole derivatives due to higher solubility).

  • Verification: Check the aqueous layer by LC-MS before discarding. If product remains, saturate the aqueous layer with NaCl (salting out) and re-extract with THF/EtOAc (1:1).

Visualization: Extraction Logic Tree

ExtractionLogic Start Crude Reaction Mixture CheckPH Check pH of Aqueous Layer Start->CheckPH Acidic pH < 6.0 (Acidic) CheckPH->Acidic Basic pH > 11.0 (Strongly Basic) CheckPH->Basic Neutral pH 7.5 - 8.5 (Target Zone) CheckPH->Neutral StateAcid Species: Cation (ImH+) Loc: Aqueous Layer Acidic->StateAcid StateBasic Species: Anion (N-) Loc: Aqueous Layer Basic->StateBasic StateNeut Species: Neutral Loc: Organic Layer Neutral->StateNeut StateAcid->Neutral Adjust pH StateBasic->Neutral Adjust pH ActionExtract EXTRACT with DCM StateNeut->ActionExtract ActionAcid Add sat. NaHCO3 ActionBasic Add 1M HCl carefully

Figure 2: The pH-dependent solubility profile of imidazole sulfonamides. Extraction is only effective in the neutral window.

Module 3: Purification (Chromatography & Crystallization)

Q: My product tails badly on silica gel, and I can't separate it from impurities.

A: The basic imidazole nitrogen interacts with acidic silanol groups on the silica, causing peak broadening and tailing.

Protocol 3.1: Modified Flash Chromatography

  • Stationary Phase: Standard Silica Gel (

    
    ).
    
  • Mobile Phase Modifier: You must use a basic modifier.

    • Option A: DCM / MeOH + 1% Triethylamine (TEA) .

    • Option B: DCM / MeOH + 1% Ammonium Hydroxide (

      
       in water).
      
  • Gradient: Start with 100% DCM, gradient to 10% MeOH/DCM (with modifier). Imidazole sulfonamides are polar; they elute later than typical organics.

Protocol 3.2: Crystallization (Polishing) If chromatography yields a colored oil/solid, recrystallization is often effective due to the high polarity.

  • Solvent System: Ethanol/Water or Isopropanol.

  • Method: Dissolve in hot Ethanol.[1] Add water dropwise until turbidity persists.[1] Cool slowly to

    
    .
    

Module 4: Analytical Troubleshooting

Table 1: Common Analytical Artifacts

ObservationLikely CauseRemediation
NMR: Missing NH protonProton exchange with solvent or broadening due to quadrupole N.Run NMR in DMSO-

. Shake with

to confirm exchangeable proton.
NMR: Extra peaks at

2.5 & 3.3
Sulfonic acid byproduct (hydrolysis).Check for broad OH peak. Re-purify using Protocol 2.1 .
LC-MS: Mass = M+1 not seenIonization suppression or wrong pH.Run in Positive Mode (imidazole protonates easily). Ensure mobile phase has 0.1% Formic Acid.[1]
LC-MS: Mass = M+23 (Na adduct)Common in sulfonamides.This is your product. Do not discard.

References

  • BenchChem. (2025).[2] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from .

  • Wright, S. W., & Hallstrom, K. N. (2006).[3] A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols.[3] The Journal of Organic Chemistry, 71(3), 1080-1084.[3]

  • Kornienko, A., et al. (2015).[4] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.[4] Organic Letters, 17(12), 2960–2963.

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from .

  • Google Patents. (1996). Process for the isolation and purification of an imidazole stereoisomer. US5519143A.

Sources

Optimization

Technical Support Center: Recrystallization of 1-ethyl-1H-imidazole-4-sulfonamide

Welcome to the Technical Support Center for the purification of 1-ethyl-1H-imidazole-4-sulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-ethyl-1H-imidazole-4-sulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity heterocyclic sulfonamides for downstream pharmacological applications or intermediate synthesis.

Chemical Profiling & Mechanistic Rationale

1-ethyl-1H-imidazole-4-sulfonamide (CAS: 1508013-37-3) presents unique crystallization challenges due to its dual-functional nature. The imidazole ring and the primary sulfonamide group (-SO₂NH₂) are highly polar and participate extensively in hydrogen bonding networks. However, the N-ethyl substitution introduces a localized lipophilic domain.

This amphiphilic character means the compound can easily become supersaturated or "oil out" (liquid-liquid phase separation) if the solvent system is not perfectly balanced. Recrystallization relies on the thermodynamic principle that the target compound has a steep solubility curve—highly soluble at the solvent's boiling point, but poorly soluble at 0°C—while impurities remain dissolved in the mother liquor ([1]).

Solvent Selection Matrix

Selecting the correct solvent is the most critical variable. A single solvent is generally preferred for simplicity, but solvent/anti-solvent pairs are highly effective for manipulating the solubility of sulfonamides ([2]).

Solvent SystemPolarity IndexBoiling Point (°C)Solubility Profile (Hot / Cold)Recommended Use Case
70% Isopropanol (aq) ~4.0~80Excellent / PoorStandard single-solvent recrystallization. Balances H-bonding.
Ethyl Acetate (EtOAc) 4.477Good / Very PoorBest for highly crude mixtures; leaves polar impurities in solution.
Ethanol / Water 5.2 / 9.078 / 100Excellent / InsolubleSolvent/Anti-solvent method. High yield, but risk of rapid precipitation.
Acetone / Hexanes 5.1 / 0.156 / 68Good / InsolubleAlternative anti-solvent system for temperature-sensitive polymorphs.

Standard Operating Procedure (SOP): Single-Solvent Recrystallization

This protocol is a self-validating system: success is confirmed by calculating the percent recovery and verifying the narrowing of the melting point range post-filtration.

Step 1: Dissolution

  • Weigh the crude 1-ethyl-1H-imidazole-4-sulfonamide and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a minimal volume of the chosen solvent (e.g., 70% Isopropanol) and heat to a gentle boil on a hot plate with a magnetic stirrer or boiling chip.

  • Causality Note: Use the absolute minimum amount of hot solvent. Excess solvent flattens the solubility curve, reducing your final yield by keeping the product dissolved even at 0°C ([1]).

Step 2: Decolorization & Hot Filtration (Optional)

  • If the boiling solution is dark or cloudy due to insoluble impurities, remove from heat, cool slightly, and add 1-2% (w/w) activated charcoal.

  • Reheat to boiling for 5 minutes, then perform a hot gravity filtration using a fluted filter paper and a pre-warmed stemless funnel.

  • Causality Note: Pre-warming the funnel prevents premature crystallization in the filter paper, which would otherwise trap your product and drastically reduce your yield ([3]).

Step 3: Controlled Cooling & Crystallization

  • Place the flask on an insulating surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature.

  • Causality Note: Slow cooling promotes the growth of large, pure crystals by allowing the crystal lattice to selectively incorporate the target molecule while excluding impurities. Rapid cooling causes precipitation, trapping impurities within the crystal matrix ([4]).

  • Once at room temperature, transfer the flask to an ice-water bath (0°C) for 15-30 minutes to maximize crystal yield.

Step 4: Isolation & Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold solvent to displace the impurity-laden mother liquor.

  • Dry the crystals under vacuum or in a desiccator until constant weight is achieved.

Workflow Diagram

RecrystallizationWorkflow Start Crude 1-ethyl-1H-imidazole -4-sulfonamide Dissolve Dissolve in minimal hot solvent (e.g., 70% IPA or EtOAc) Start->Dissolve CheckColor Highly colored or insoluble impurities? Dissolve->CheckColor Charcoal Add activated charcoal & hot gravity filtration CheckColor->Charcoal Yes Cooling Cool slowly to room temperature CheckColor->Cooling No Charcoal->Cooling CheckCrystals Crystals forming? Cooling->CheckCrystals Induce Induce crystallization: Scratch flask or seed CheckCrystals->Induce No IceBath Cool in ice bath (0°C) for 15-30 mins CheckCrystals->IceBath Yes Induce->IceBath Filter Vacuum filtration & wash with cold solvent IceBath->Filter End Pure Crystalline Product Filter->End

Logical workflow for the recrystallization of 1-ethyl-1H-imidazole-4-sulfonamide.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the impure solid is lower than the temperature at which it begins to separate from the solution ([3]). Solution: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent (or switch to a solvent with a lower boiling point like EtOAc instead of IPA), and allow the solution to cool much more slowly. If oiling out persists, your crude product may be too impure; perform a preliminary silica gel plug filtration before attempting recrystallization.

Q2: The solution has cooled to 0°C, but no crystals have formed. What went wrong? A: You are likely dealing with a supersaturated solution, or you used too much solvent during the dissolution phase ([3]). Solution: First, try to induce nucleation by vigorously scratching the inside of the glass flask with a glass stirring rod. The microscopic glass shards act as nucleation sites. Alternatively, add a single "seed crystal" of pure 1-ethyl-1H-imidazole-4-sulfonamide. If neither works, boil off 30-50% of the solvent and repeat the cooling process.

Q3: My recovered product is an amorphous powder rather than distinct crystals. Is this a problem? A: Yes, amorphous powders often trap impurities and solvent molecules, leading to inaccurate yields and lower purity. This is usually caused by crashing the product out of solution too quickly (e.g., moving directly from boiling to an ice bath) or using a harsh solvent/anti-solvent crash ([2]). Solution: Re-dissolve the powder in hot solvent and ensure the flask is heavily insulated (e.g., wrapped in a towel or placed in a warm water bath) to force a slow, gradual drop to room temperature before applying any ice.

References

  • Park, S.-J., et al. "Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents." Separation Science and Technology, ACS Publications, 2007.[Link]

  • Mangal, M. K. "Recrystallization of Sulfanilamide." Scribd.[Link]

Sources

Troubleshooting

Overcoming low yields in sulfonamide synthesis with 1-ethyl-1H-imidazole-4-sulfonyl chloride

Technical Support Center: Optimizing Sulfonamide Synthesis with 1-Ethyl-1H-imidazole-4-sulfonyl Chloride User Interface: Select Your Issue Status: Active Current Ticket: Low Yield & Decomposition Analysis Assigned Specia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sulfonamide Synthesis with 1-Ethyl-1H-imidazole-4-sulfonyl Chloride

User Interface: Select Your Issue

  • Status: Active

  • Current Ticket: Low Yield & Decomposition Analysis

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Instability

1-Ethyl-1H-imidazole-4-sulfonyl chloride is not a standard electrophile.[1] Unlike robust tosyl or mesyl chlorides, this heteroaryl sulfonyl chloride combines a highly electrophilic sulfur center with a basic imidazole ring .[1]

The Core Conflict:

  • Self-Catalyzed Hydrolysis: The basic imidazole nitrogen can act as an intramolecular base (or intermolecular catalyst), accelerating hydrolysis by trace moisture.[1]

  • Amphoteric Workup Loss: The product (sulfonamide) contains a basic imidazole ring.[1] Standard acidic washes (HCl) used to remove excess amine will protonate your product, trapping it in the aqueous phase and leading to "0% yield" after extraction.[1]

  • Silica Degradation: The imidazole ring binds irreversibly to acidic silanols on standard silica gel, causing streaking and mass loss during purification.[1]

Module 1: Reagent Quality & Pre-Reaction Handling

Q: My starting material is turning pink/black. Is it usable?

A: Likely No. Fresh 1-ethyl-1H-imidazole-4-sulfonyl chloride should be an off-white to pale yellow solid.[1] A pink or black color indicates advanced decomposition, often releasing HCl which autocatalyzes further degradation.[1]

Diagnostic Protocol (The "Methanol Quench" Test): Do not inject the sulfonyl chloride directly into LCMS; it will decompose on the column, giving confusing data.

  • Take ~5 mg of the reagent.[1]

  • Dissolve immediately in 1 mL of anhydrous methanol .

  • Wait 5 minutes (converts chloride to stable methyl sulfonate).

  • Run LCMS.[1][2]

    • Peak A (Methyl sulfonate): Represents active reagent.[1]

    • Peak B (Sulfonic acid): Represents hydrolyzed "dead" material.[1]

    • Threshold: If Methyl Sulfonate < 85%, recrystallize or discard.

Module 2: Reaction Optimization (The "Zero-Water" Protocol)

Q: Which base/solvent system maximizes yield?

A: Avoid pyridine if possible. While traditional, pyridine can be difficult to remove without acidic washes (which lose product).[1]

Recommended System: DIPEA (3.0 equiv) in Anhydrous DCM at 0°C.

ParameterRecommendationScientific Rationale
Solvent DCM (Anhydrous) Non-nucleophilic; dissolves the sulfonyl chloride well; easy to evaporate (avoiding aqueous workup if needed).[1]
Base DIPEA (Hünig's Base) Sterically hindered; scavenges HCl without competing as a nucleophile.[1] Non-hygroscopic compared to TEA.[1]
Temperature -10°C to 0°C Controls the exotherm.[1] Higher temps (

20°C) accelerate hydrolysis and side-reactions on the imidazole ring.[1]
Stoichiometry 1.2 equiv Chloride The chloride is the "sacrificial" reagent. Use slight excess to account for hydrolysis.[1]
Q: How should I add the reagents?

A: Reverse Addition (Solid to Solution). Do not dissolve the sulfonyl chloride and then drip it in.[1] It degrades in solution.[1][3]

  • Dissolve Amine (1.0 equiv) and DIPEA (3.0 equiv) in DCM.[1] Cool to 0°C.[1][4][5][6][7]

  • Add the Sulfonyl Chloride solid in portions directly to the stirring amine solution.

    • Why? This ensures the chloride immediately encounters a high concentration of amine, favoring sulfonamide formation over hydrolysis.

Module 3: Workup & Purification (The "Amphoteric Trap")

Q: I see product on LCMS, but my mass is low after extraction. Where did it go?

A: It is in your aqueous waste. The imidazole ring (


) protonates under acidic conditions.[1] If you wash with 1M HCl or citric acid to remove excess amine, your product becomes a water-soluble salt.[1]

The "Buffered" Workup Protocol:

  • Quench: Add saturated

    
     (pH ~8-9).
    
  • Extract: Use DCM or EtOAc/Isopropanol (3:1) for better solubility.

  • Avoid Acid: Do NOT use HCl washes.[1]

  • Back-Extraction: If yield is low, adjust aqueous layer to pH 7 (neutral) and re-extract with EtOAc.

Q: My product streaks on the column or decomposes. How do I purify?

A: Neutralize your Silica. Standard silica is acidic (


).[1] The basic imidazole sticks to it.[1]
  • Method A (Pre-treatment): Flush the silica column with 1%

    
     in Hexane/EtOAc before loading your sample.[1]
    
  • Method B (Alternative Phase): Use Neutral Alumina instead of silica.[1]

  • Method C (Precipitation): Many imidazole sulfonamides crystallize from cold Ethanol/Water.[1] Try trituration before chromatography.[1]

Visualizing the Competition: Pathway Analysis

The following diagram illustrates the kinetic competition between the desired sulfonamide formation and the two primary failure modes: Hydrolysis (water attack) and Protonation (workup loss).

ReactionPathways Reagent 1-Ethyl-1H-imidazole- 4-sulfonyl chloride Intermediate Transition State (Tetrahedral) Reagent->Intermediate Activation Amine Amine Nucleophile (R-NH2) Amine->Intermediate Major Pathway (Fast at 0°C) Water Trace Water (Impurity) Water->Intermediate Competing Pathway (Catalyzed by Imidazole) Product Desired Sulfonamide Intermediate->Product -HCl (Scavenged by Base) SideProduct Sulfonic Acid (Dead End) Intermediate->SideProduct Hydrolysis Workup Acidic Workup (HCl Wash) Product->Workup Post-Reaction LostProduct Product Salt (Lost in Aqueous) Workup->LostProduct Protonation of Imidazole (pH < 6)

Caption: Kinetic competition between amination and hydrolysis, followed by the thermodynamic risk of product loss during acidic workup.

Standardized Experimental Protocol

Objective: Synthesis of


-benzyl-1-ethyl-1H-imidazole-4-sulfonamide (Model Reaction).
  • Preparation: Flame-dry a 50 mL round-bottom flask. Cool under

    
    .
    
  • Charge: Add Benzylamine (1.0 mmol, 107 mg) and DIPEA (3.0 mmol, 0.52 mL) to anhydrous DCM (5 mL).

  • Cool: Submerge flask in an ice/water bath (

    
    ) for 10 minutes.
    
  • Addition: Weigh 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.2 mmol, 233 mg) rapidly in air (or glovebox) and add as a solid in one portion to the stirring solution.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temp for 2 hours. Monitor by LCMS (MeOH quench method).[1]
    
  • Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash with Saturated

      
        (weakly acidic, pH ~5-6, safer than HCl) or Water.[1]
      
    • Crucial: Check aqueous layer pH.[1][8] If < 5, neutralize with bicarbonate and re-extract.[1]

    • Dry organic layer over

      
      .[1]
      
  • Purification: Flash chromatography on Neutral Alumina (0-5% MeOH in DCM) OR Silica (pre-treated with 1%

    
    ).[1]
    

References

  • Stability of Heteroaromatic Sulfonyl Chlorides: Detailed analysis of decomposition pathways for pyridine and azole sulfonyl chlorides. ChemRxiv, 2023.[1]

  • Alternative SO2 Surrogate Strategies: Use of DABSO to avoid handling unstable sulfonyl chlorides. Organic Letters, 2024.[1][1]

  • Reactivity of Sulfonyl Chlorides (General Guide): BenchChem Technical Guide.

  • Purification of Imidazole Derivatives: Patent describing crystallization and workup of imidazole based agents. European Patent EP0856344A1.[1][1]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 1-Ethyl-1H-imidazole-4-sulfonamide Derivatives

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for synthesizing and purifying 1-ethyl-1H-imidazole-4-sulfonamide derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for synthesizing and purifying 1-ethyl-1H-imidazole-4-sulfonamide derivatives. These compounds are critical intermediates in the development of kinase inhibitors (e.g., CDK2 inhibitors) and other pharmaceutical agents[1].

Below, you will find a process workflow, targeted troubleshooting FAQs, quantitative purification data, and a self-validating experimental protocol designed to ensure high-fidelity results in your drug development pipeline.

Synthesis and Purification Workflow

Workflow A 1H-imidazole-4-sulfonic acid B Alkylation (Ethyl Iodide/Base) Regioselectivity Control A->B C 1-Ethyl-1H-imidazole-4-sulfonic acid B->C D Chlorination (POCl3 or SOCl2) Moisture Exclusion C->D E 1-Ethyl-1H-imidazole-4-sulfonyl chloride D->E F Amidation (Amine + Base) THF or DCM Solvent E->F G Crude Sulfonamide Derivative F->G H Purification (Prep-LCMS / Crystallization) G->H I High-Purity 1-Ethyl-1H-imidazole-4-sulfonamide H->I

Synthesis and purification workflow for 1-ethyl-1H-imidazole-4-sulfonamide derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I observing a mixture of regioisomers (1-ethyl vs. 3-ethyl) during the initial alkylation step, and how can I isolate the target 1-ethyl-1H-imidazole-4-sulfonamide derivative? Causality: The imidazole ring contains two nitrogen atoms (N1 and N3). Due to rapid tautomerization, alkylation of 4-substituted imidazoles typically yields a mixture of 1,4- and 1,5-disubstituted isomers. While steric hindrance from the bulky sulfonyl group at the 4-position generally favors alkylation at the N1 position (yielding the 1,4-isomer), the 1,5-isomer remains a significant byproduct. Resolution: To maximize the purity of the 1-ethyl-1H-imidazole-4-isomer, perform the alkylation at lower temperatures using a mild base. The isomers are most effectively separated after converting the intermediate to the final sulfonamide. Silica gel chromatography using a gradient of 1-20% Methanol (MeOH) in Dichloromethane (CH2Cl2) is highly effective for resolving these final sulfonamide regioisomers[2].

Q2: My 1-ethyl-1H-imidazole-4-sulfonyl chloride intermediate is degrading before the amidation step, leading to low yields. What causes this, and how can I prevent it? Causality: Sulfonyl chlorides, particularly imidazole-based ones, are highly sensitive to hydrolysis. Exposure to ambient moisture rapidly converts the sulfonyl chloride back to the inactive sulfonic acid. Furthermore, the basic imidazole nitrogen can act as an intramolecular nucleophilic catalyst for its own hydrolysis if trace water is present. Resolution: The chlorination step must be performed under rigorously anhydrous conditions. Once synthesized, the 1-ethyl-1H-imidazole-4-sulfonyl chloride should be used immediately in situ or concentrated under high vacuum and stored under argon. During amidation, use strictly anhydrous solvents (e.g., anhydrous THF or DCM) and an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (Hunig's base) or pyridine to neutralize the generated HCl without introducing water[3],[1].

Q3: After the coupling reaction, my final sulfonamide derivative contains significant amounts of unreacted amine and dimeric byproducts. How can I achieve >98% purity for biological assays? Causality: Incomplete consumption of the amine occurs if the sulfonyl chloride degraded prior to coupling. Dimeric byproducts can form if the target amine has multiple nucleophilic sites or if the reaction temperature is not strictly controlled. Resolution: Preparative LCMS (Liquid Chromatography-Mass Spectrometry) is the gold standard for achieving high purity (>98%) for these derivatives. Utilizing an Xbridge C18 column with a gradient of acetonitrile/water containing 0.15% NH4OH provides excellent resolution for basic imidazole derivatives[1]. Alternatively, for large-scale synthesis, extensive washing or crystallization procedures can effectively remove polar unreacted amines and salts[4].

Quantitative Data: Purification Strategies Comparison

Selecting the right purification method depends on the scale of your reaction and the required purity threshold.

Purification MethodTypical Yield RecoveryPurity Achieved (AUC)Target Impurities RemovedRecommended Scale
Silica Gel Chromatography (1-20% MeOH/CH2Cl2)[2]75 - 85%90 - 95%Regioisomers, non-polar organics100 mg - 10 g
Preparative LCMS (Xbridge C18, 0.15% NH4OH)[1]60 - 70%> 98%Closely eluting byproducts, unreacted amines< 500 mg
Crystallization (EtOH/Water or similar)[4]80 - 90%95 - 98%Trace salts, highly polar impurities> 10 g (Scale-up)
Step-by-Step Methodology: Self-Validating Protocol for Amidation and Purification

This protocol details the coupling of 1-ethyl-1H-imidazole-4-sulfonyl chloride with a primary amine, followed by Prep-LCMS purification[1].

Phase 1: Preparation of the Reaction Mixture

  • Flame-dry a reaction vial, cool under vacuum, and purge with Argon. (Causality: Removes microscopic surface moisture that would hydrolyze the sulfonyl chloride).

  • Dissolve the primary amine (1.0 eq) and N,N-Diisopropylethylamine (Hunig's base, 2.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Cool the solution to 0°C using an ice bath.

    • Validation Check: Ensure the solution remains clear and no internal condensation forms. Cooling controls the exothermic amidation and minimizes side reactions.

Phase 2: Addition of Sulfonyl Chloride

  • Dissolve 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check: Monitor reaction progression by LCMS. The mass of the desired sulfonamide [M+H]+ should emerge as the major peak, with the amine peak diminishing.

Phase 3: Quenching and Concentration

  • Dilute the reaction mixture with acetonitrile. (Causality: Quenches any remaining highly reactive sulfonyl chloride species and prepares the solvent matrix for LCMS injection).

  • Concentrate the mixture under reduced pressure to remove the volatile THF.

Phase 4: Preparative LCMS Purification

  • Dissolve the crude residue in a mixture of DMSO/Methanol (1:1) and filter through a 0.22 µm PTFE syringe filter.

  • Inject onto a Prep-LCMS system equipped with an Xbridge C18 column.

  • Elute using a gradient of Acetonitrile/Water containing 0.15% NH4OH at a flow rate of 60 mL/min[1].

  • Collect fractions dynamically based on the target mass trigger.

  • Lyophilize the combined pure fractions to yield the final 1-ethyl-1H-imidazole-4-sulfonamide derivative as a high-purity solid.

    • Validation Check: Final analytical UPLC/MS should confirm >98% Area Under Curve (AUC) purity[4].

References
  • [4] WO2012052420A1 - Method for preparing substituted n-(3-amino-quinoxalin-2-yl). Google Patents. 4

  • [3] JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases. Google Patents. 3

  • [2] US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors. Google Patents. 2

  • [1] WO2020168197A1 - Pyrrolo[2,3-d]pyrimidinone compounds as cdk2 inhibitors. Google Patents. 1

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis of 1-Ethyl-1H-imidazole-4-sulfonamides: A Comparative Guide

Executive Summary 1-Ethyl-1H-imidazole-4-sulfonamides represent a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antimicrobial agents. The structural integr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-1H-imidazole-4-sulfonamides represent a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antimicrobial agents. The structural integrity of these compounds relies heavily on the precise regiochemical assignment of the sulfonamide group.

In the synthesis of substituted imidazoles, a common challenge is distinguishing between the 4-sulfonamide and 5-sulfonamide regioisomers. This guide provides a definitive analytical framework for characterizing the 4-isomer, comparing its spectral performance against the 5-isomer and the unsubstituted parent, 1-ethyl-1H-imidazole.

Comparative Analysis of NMR Signatures

The Regioisomer Challenge

Direct sulfonation or chlorosulfonation of 1-alkylimidazoles often yields a mixture of 4- and 5-substituted products. While 1H NMR chemical shifts provide initial clues, they are often insufficient for definitive assignment due to the similar electronic environments of C4 and C5.

The Definitive Solution: The structural assignment must rely on Nuclear Overhauser Effect (NOE) interactions between the N-ethyl group and the remaining ring proton.

1H NMR Spectral Characteristics (500 MHz, DMSO-d6)

The following table compares the expected spectral features of the target compound against its regioisomer and parent scaffold.

Feature1-Ethyl-1H-imidazole (Parent)4-Sulfonamide (Target) 5-Sulfonamide (Alternative)
H-2 (s)

7.65 ppm

7.80 - 8.00 ppm

7.90 - 8.10 ppm
H-4 (s)

7.01 ppm
Substituted (-SO2NH2)

7.50 - 7.70 ppm
H-5 (s)

6.91 ppm

7.60 - 7.80 ppm
Substituted (-SO2NH2)
N-CH2 (q)

3.95 ppm

4.05 - 4.15 ppm

4.20 - 4.30 ppm
-SO2NH2 N/A

7.20 - 7.50 ppm (br s)

7.20 - 7.50 ppm (br s)
Key NOE H5

N-CH2 (Strong)
H5

N-CH2 (Strong)
H4

N-CH2 (None/Weak)

Note: Chemical shifts are approximate and solvent-dependent. DMSO-d6 is recommended over CDCl3 to observe the sulfonamide (-SO2NH2) protons, which often exchange or broaden into the baseline in chloroform.

13C NMR Diagnostic Peaks

The introduction of the sulfonyl group descreens the ipso carbon and affects the chemical shifts of the adjacent carbons.

  • C-2: Consistently the most downfield signal (~138-142 ppm).

  • C-4 (Target): The sulfonamide-bearing carbon shifts downfield relative to the parent C4.

  • C-5: In the 4-sulfonamide, C5 remains protonated. In the 5-sulfonamide, C5 is quaternary. This can be distinguished using DEPT-135 or HSQC .

Methodological Comparison: 1D vs. 2D NMR

To ensure scientific integrity, a self-validating protocol using 2D NMR is required. Relying solely on 1D integration is prone to error if impurities overlap with the aromatic region.

Recommended Workflow
  • 1H NMR (1D): Check purity and integration. Confirm presence of ethyl group and sulfonamide singlet.

  • HSQC: Identify which carbon signals bear protons.

  • NOESY / ROESY (Critical): Establish spatial connectivity.

NOE Logic for Structure Confirmation

The spatial proximity of the N-ethyl methylene protons to the H-5 ring proton is the diagnostic "fingerprint" for the 4-sulfonamide.

  • Scenario A (4-Sulfonamide): The H-5 proton is physically adjacent to the N-ethyl group. Irradiation of the N-CH2 signal will show a strong NOE enhancement of the aromatic H-5 signal.

  • Scenario B (5-Sulfonamide): The H-4 proton is distant from the N-ethyl group (separated by the sulfonyl group at C5). Irradiation of N-CH2 will show no significant NOE to the aromatic H-4 signal.

Structural Elucidation Workflow Diagram

NMR_Workflow Start Isolate Product (Mixture or Pure) Acquire1D Acquire 1H NMR (DMSO-d6) Start->Acquire1D CheckNH2 Observe -SO2NH2 Singlet? (7.2 - 7.5 ppm) Acquire1D->CheckNH2 NOESY Run 1D NOESY / 2D NOESY Target: N-CH2 (Ethyl) CheckNH2->NOESY Confirmed Decision Observe NOE to remaining Ring Proton? NOESY->Decision Result4 STRONG NOE Proton is H-5 Conclusion: 4-Sulfonamide Decision->Result4 Yes Result5 NO / WEAK NOE Proton is H-4 Conclusion: 5-Sulfonamide Decision->Result5 No

Figure 1: Decision tree for distinguishing imidazole sulfonamide regioisomers using NOESY spectroscopy.

Experimental Protocols

Sample Preparation[5]
  • Solvent: DMSO-d6 (99.9% D) is preferred. It ensures solubility of the polar sulfonamide and slows proton exchange, making the -NH2 protons visible as a distinct singlet.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent for standard 1H/13C acquisition.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 500 MHz)
Parameter1H NMR (Standard)13C NMR (Decoupled)1D NOESY (Selective)
Pulse Sequence zg30zgpg30selnogp
Relaxation Delay (D1) 1.0 - 2.0 s2.0 s2.0 s
Scans (NS) 161024+64 - 128
Spectral Width 12-14 ppm200-220 ppm10-12 ppm
Mixing Time (D8) N/AN/A400 - 600 ms

Causality of Parameters:

  • Mixing Time (NOESY): A mixing time of 400-600 ms is optimized for small molecules (MW < 500) to allow sufficient cross-relaxation without excessive spin diffusion.

  • Relaxation Delay (1H): Sulfonamide NH2 protons often have shorter T1 relaxation times; however, a standard 1s delay is sufficient for qualitative integration.

References

  • Alsughayer, A. (2011).[1] Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. Retrieved from [Link]

  • University of Chicago NMR Facility. (2021). 1D NOESY made easy. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • Reich, H. J. (2024). Nuclear Overhauser Effect (NOE).[2][3] Chemistry LibreTexts. Retrieved from [Link][4]

Sources

Comparative

Comparative Guide: IR Spectroscopy of 1-Ethyl-1H-imidazole-4-sulfonyl Chloride Derivatives

Executive Summary & Technical Context[1][2][3][4][5][6] In the high-stakes environment of drug development, 1-ethyl-1H-imidazole-4-sulfonyl chloride represents a critical heterocyclic building block, often employed in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the high-stakes environment of drug development, 1-ethyl-1H-imidazole-4-sulfonyl chloride represents a critical heterocyclic building block, often employed in the synthesis of sulfonamide-based antibiotics, antidiabetic sulfonylureas, and receptor antagonists.[1]

The primary analytical challenge with this class of compounds is their high reactivity and moisture sensitivity .[1] The sulfonyl chloride moiety (-SO₂Cl) is prone to rapid hydrolysis into the corresponding sulfonic acid upon exposure to atmospheric moisture.[1] Standard IR protocols (like KBr pellets) often induce this degradation during sample preparation, leading to false "fail" results in QC.[1]

This guide provides an objective, data-driven comparison of IR spectroscopic techniques and structural analogs to ensure accurate characterization.

Comparative Analysis: Spectral Fingerprinting

To positively identify 1-ethyl-1H-imidazole-4-sulfonyl chloride, one must distinguish it from its structural analogs (e.g., 1-methyl derivatives) and its hydrolysis degradation products.[1]

Target vs. Analogs (Structural Specificity)

The following table synthesizes characteristic vibrational bands. Note that the Ethyl group provides the key differentiation markers against the commercially common 1-methyl analog.[1]

Table 1: Comparative IR Band Assignments (cm⁻¹)

Functional GroupVibration Mode1-Ethyl-1H-Im-SO₂Cl (Target)1-Methyl-1H-Im-SO₂Cl (Analog)1H-Im-SO₂Cl (Parent)
Sulfonyl Chloride

(O=S=O)
1385 – 1405 (Strong)1380 – 14001375 – 1395

(O=S=O)
1175 – 1195 (Strong)1170 – 11901165 – 1185
Alkyl Side Chain

(C-H) Aliphatic
2980, 2935 (CH₃ & CH₂)2950 (CH₃ only)Absent

(CH₂) Scissoring
1460 (Distinctive)AbsentAbsent
Imidazole Ring

(C=N) /

(C=C)
1500 – 15501500 – 15501500 – 1550

(N-H)
AbsentAbsent3100 – 2800 (Broad)
S-Cl Bond

(S-Cl)
360 – 380 (Far IR)360 – 380360 – 380

Technical Insight: The presence of the methylene (-CH₂-) scissoring band near 1460 cm⁻¹ and the unique pattern of ethyl C-H stretches are the definitive "fingerprints" distinguishing the 1-ethyl from the 1-methyl derivative.

Performance Comparison: ATR vs. Transmission (KBr)

For this specific molecule, the choice of sampling technique is not a matter of preference but of chemical integrity .

Table 2: Technique Evaluation for Sulfonyl Chlorides

FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict
Sample Prep Time < 1 minute (Neat)10–15 minutes (Grinding/Pressing)ATR Wins
Moisture Exposure Minimal (Rapid scan)High (Hygroscopic KBr salt)ATR Wins
Spectral Artifacts Path length variations (minor)Hydrolysis Bands (OH stretch ~3400 cm⁻¹)ATR Wins
Quantitation Good (with pressure clamp)Excellent (Beer's Law)KBr Wins (only if dry)

Degradation Pathway & Detection[1]

Understanding the "failure mode" is essential.[1] If your spectrum shows a broad band at 3400 cm⁻¹ and a shift of the sulfonyl peak from ~1390 to ~1200 cm⁻¹, your sample has hydrolyzed.

HydrolysisPathway Target 1-Ethyl-Im-SO2Cl (Intact) Intermediate Transition State [R-SO2-Cl...OH2] Target->Intermediate Fast Water + H2O (Moisture) Water->Intermediate Product 1-Ethyl-Im-SO3H (Sulfonic Acid) Intermediate->Product Hydrolysis HCl + HCl Intermediate->HCl SpecChange Spectral Shift: 1. Loss of 1390 cm-1 (S-Cl) 2. Appearance of 3400 cm-1 (OH) 3. Shift of S=O to ~1200 cm-1 Product->SpecChange

Figure 1: Hydrolysis pathway of imidazole sulfonyl chlorides.[1] The conversion to sulfonic acid results in distinct spectral shifts usable for stability monitoring.

Validated Experimental Protocol: Moisture-Free ATR

This protocol is designed to minimize hydrolysis during measurement, ensuring the spectrum reflects the sample and not the preparation.[1]

Prerequisites
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Purge Gas: Dry Nitrogen (N₂) or Dry Air (Dew point < -40°C).[1]

  • Solvent: Dichloromethane (DCM) for cleaning (evaporates quickly).[1]

Step-by-Step Workflow
  • System Purge:

    • Ensure the ATR stage is purged with dry N₂ for at least 5 minutes prior to background collection.[1]

    • Why? Removes atmospheric water vapor that interferes with the critical OH region.[1]

  • Background Collection:

    • Collect background spectrum (Air) with the clamp open.[1]

    • Resolution: 4 cm⁻¹; Scans: 32.[1][2]

  • Sample Loading (The "Speed Step"):

    • Open the sample vial only immediately before loading.[1]

    • Place a small amount (2–5 mg) of solid 1-ethyl-1H-imidazole-4-sulfonyl chloride onto the crystal center.[1]

    • Crucial: Immediately apply the pressure clamp.[1] The clamp acts as a physical barrier to atmospheric moisture.[1]

  • Measurement:

    • Start scanning immediately (within 10 seconds of loading).[1]

    • Monitor the region 3600–3200 cm⁻¹.[1] If a broad rise is observed during scanning, the sample is degrading in real-time.[1]

  • Post-Run Cleaning:

    • Wipe with a Kimwipe soaked in DCM. Do not use water or alcohols (MeOH/EtOH) as they react with residual sulfonyl chloride, potentially damaging ZnSe crystals over time or creating "ghost" peaks for the next run.[1]

Decision Matrix: Selecting the Right Analog

When the exact 1-ethyl derivative is unavailable for reference, use this logic to validate your spectrum against the 1-methyl standard.

DecisionMatrix Start Unknown Spectrum Acquired CheckSO2 Check SO2 Bands (1390 & 1180 cm-1) Start->CheckSO2 IsSO2Present Bands Present? CheckSO2->IsSO2Present CheckAlkyl Check Alkyl Region (3000-2800 cm-1) IsSO2Present->CheckAlkyl Yes ResultHydrolysis FAIL: Hydrolyzed Product (Broad OH detected) IsSO2Present->ResultHydrolysis No / Shifted AnalyzeAlkyl Pattern Analysis CheckAlkyl->AnalyzeAlkyl ResultEthyl Confirmed: 1-Ethyl Derivative (Peaks at 2980 & 1460) AnalyzeAlkyl->ResultEthyl Multi-band + 1460 ResultMethyl Identified: 1-Methyl Analog (Peak at 2950 only) AnalyzeAlkyl->ResultMethyl Single band (CH3)

Figure 2: Logical workflow for distinguishing alkyl-imidazole sulfonyl chlorides based on spectral features.[1]

References

  • National Institutes of Health (NIH) PubChem. (2025).[1] 1-Methylimidazole-4-sulfonyl chloride (CID 2736887) Spectral Data. Retrieved from [Link]

  • Shimadzu Corporation. (2023).[1] Comparison of KBr Pellet and ATR Methods for Hydrochloride Salts and Reactive Compounds. Application News No. A456. Retrieved from [Link]

  • SpectraBase. (2025).[1][3] Infrared Spectrum of Imidazole Derivatives. Wiley Science Solutions.[1] Retrieved from [Link]

Sources

Validation

LC-MS method for the analysis of 1-ethyl-1H-imidazole-4-sulfonyl chloride reactions

Title: Analytical Strategies for 1-Ethyl-1H-imidazole-4-sulfonyl Chloride: A Comparative LC-MS Guide Introduction is a highly reactive electrophilic reagent widely utilized in medicinal chemistry for the synthesis of nov...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategies for 1-Ethyl-1H-imidazole-4-sulfonyl Chloride: A Comparative LC-MS Guide

Introduction is a highly reactive electrophilic reagent widely utilized in medicinal chemistry for the synthesis of novel sulfonamides. However, accurately monitoring its reaction kinetics or assessing its purity presents a significant analytical challenge. Due to its extreme moisture sensitivity, direct analysis using standard Liquid Chromatography-Mass Spectrometry (LC-MS) often yields misleading results. This guide objectively compares direct reverse-phase LC-MS (RP-LC-MS) against pre-column derivatization LC-MS, providing researchers with field-proven, self-validating protocols to ensure scientific integrity in their analytical workflows.

The Mechanistic Challenge: Why Direct LC-MS Fails To understand the analytical hurdle, we must examine the causality behind the molecule's behavior. Sulfonyl chlorides possess a highly electrophilic sulfur center. When introduced into standard RP-LC-MS mobile phases—which typically consist of water and acetonitrile or methanol, often modified with formic acid—the S-Cl bond undergoes 1[1].

This hydrolysis converts 1-ethyl-1H-imidazole-4-sulfonyl chloride into 1-ethyl-1H-imidazole-4-sulfonic acid and hydrochloric acid. This degradation pathway creates two critical failures in direct LC-MS analysis:

  • False Purity and Reaction Artifacts: The chromatogram reflects the degradation product formed inside the LC system, making it impossible to distinguish between unreacted starting material and actual aqueous quenching in the reaction flask.

  • Chromatographic and Ionization Issues: Sulfonic acids are highly polar, resulting in poor retention on standard C18 columns (often eluting in the void volume). Furthermore, they exhibit2[2] due to their tendency to remain deprotonated.

Pathway SC 1-Ethyl-1H-imidazole- 4-sulfonyl chloride (Highly Reactive) SA 1-Ethyl-1H-imidazole- 4-sulfonic acid (Hydrolysis Product) SC->SA H2O (LC Mobile Phase) Rapid Hydrolysis SD Stable Sulfonamide Derivative (Analyte for LC-MS) SC->SD Amine Derivatization Quantitative Trapping

Reaction pathways of 1-ethyl-1H-imidazole-4-sulfonyl chloride in LC-MS.

Method Comparison: Direct Analysis vs. Pre-Column Derivatization To circumvent hydrolysis, analytical chemists must choose between attempting to analyze the intact molecule under specialized conditions or intentionally modifying it into a stable surrogate.

Alternative A: Direct Reverse-Phase LC-MS Attempting direct analysis requires strictly non-aqueous or highly specialized normal-phase conditions, which are often incompatible with standard ESI-MS setups. If standard aqueous RP-LC-MS is forced, the method suffers from a lack of trustworthiness, as the analyte degrades dynamically during the run.

Alternative B: Pre-Column Amine Derivatization (Recommended) The most robust and scientifically sound approach is pre-column derivatization. By reacting the sulfonyl chloride sample with an excess of a secondary or primary amine (such as benzylamine or diethylamine) in an aprotic solvent prior to LC-MS injection, the reactive species is3[3].

  • Causality of Choice: The resulting sulfonamide is completely stable in aqueous mobile phases. Additionally, the incorporation of an amine moiety significantly increases the molecule's lipophilicity (improving C18 retention) and provides a highly basic site for protonation, exponentially increasing ESI+ sensitivity.

Quantitative Data & Performance Comparison The following table summarizes the experimental performance of direct analysis versus benzylamine derivatization for 1-ethyl-1H-imidazole-4-sulfonyl chloride.

Performance MetricDirect RP-LC-MS (Aqueous)Pre-Column Derivatization (Benzylamine)
Analyte Detected Sulfonic acid (Degradation product)Benzyl sulfonamide derivative
On-Column Stability < 1 minute (Rapid hydrolysis)> 48 hours (Completely stable)
Retention Behavior (C18) Poor (Elutes in void volume)Excellent (k' > 3)
ESI+ MS Response Very Low (Ion suppression)High (Strong[M+H]+ signal)
LOD / LOQ ~5.0 µg/mL / ~15.0 µg/mL3[3]
Method Reliability Unreliable for purity/kineticsHighly accurate and reproducible

Experimental Protocol: Pre-Column Derivatization LC-MS This self-validating protocol utilizes benzylamine to trap 1-ethyl-1H-imidazole-4-sulfonyl chloride, ensuring accurate quantification and structural confirmation.

Step 1: Sample Preparation and Quenching

  • Withdraw a 10 µL aliquot of the reaction mixture (or dissolve 1.0 mg of the neat sulfonyl chloride).

  • Immediately dilute the aliquot into 990 µL of anhydrous 1,4-dioxane or anhydrous acetonitrile to halt any aqueous side reactions.

Step 2: Derivatization

  • Add 100 µL of a3[3] (prepared in anhydrous acetonitrile) to the sample vial.

  • Vortex the mixture for 10 seconds.

  • Incubate at room temperature for 10 minutes. The nucleophilic substitution is rapid and quantitative, converting the sulfonyl chloride to the corresponding sulfonamide.

Step 3: LC-MS Analysis

  • Dilute the derivatized sample 1:10 with Mobile Phase A prior to injection to prevent solvent effects.

  • Column: Kromasil C8 (150 mm × 4.6 mm, 5 µm) or equivalent BEH C18.

  • Mobile Phase A: 10 mM Ammonium acetate + 0.1% Formic acid in Milli-Q Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min (split to MS).

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ transition of the derivatized product.

Workflow Step1 1. Sampling Aliquot sample into anhydrous aprotic solvent Step2 2. Derivatization Add excess Benzylamine Incubate 10 min at RT Step1->Step2 Step3 3. Dilution Dilute 1:10 with Mobile Phase A Step2->Step3 Step4 4. LC-MS Analysis Inject onto C8/C18 Column ESI+ MRM Detection Step3->Step4

Step-by-step pre-column derivatization workflow for LC-MS analysis.

Conclusion For the rigorous analysis of 1-ethyl-1H-imidazole-4-sulfonyl chloride reactions, direct aqueous LC-MS is fundamentally flawed due to the inherent hydrolytic instability of the S-Cl bond. By adopting a pre-column derivatization strategy, researchers can transform a volatile, reactive electrophile into a stable, highly responsive analytical surrogate. This approach not only ensures the trustworthiness of purity assessments and kinetic data but also maximizes the sensitivity of the mass spectrometer, establishing a self-validating system for robust drug development workflows.

References

  • Sigma-Aldrich. "1h-imidazole-1-sulfonyl azide (Product Catalog)". Sigma-Aldrich.

  • Benchchem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques". Benchchem.

  • Thumbar, H., et al. "In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS". MethodsX.

  • De Bock, L., et al. "Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry". PMC.

Comparative

Reactivity Face-Off: Heteroaromatic Sulfonyl Chlorides vs. Arylsulfonyl Chlorides in Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Introduction: The Sulfonamide Scaffold in Drug Discovery The sulfonamide functional g...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a privileged pharmacophore in medicinal chemistry, acting as a bioisostere for amides and engaging in critical hydrogen-bonding interactions with biological targets. The synthesis of these scaffolds universally relies on the nucleophilic substitution of a sulfonyl chloride precursor.

While arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) have long been the reliable workhorses of organic synthesis, modern drug discovery increasingly demands the incorporation of heteroaromatic rings to improve aqueous solubility, tune lipophilicity, and create novel intellectual property. However, transitioning from aryl to heteroaromatic sulfonyl chlorides (e.g., pyridine-, pyrazine-, or thiophene-sulfonyl chlorides) introduces profound shifts in reactivity, stability, and synthetic viability.

This guide objectively compares the physicochemical behavior of these two classes of electrophiles, providing the mechanistic causality and self-validating experimental protocols necessary to successfully navigate their differences in the laboratory.

Mechanistic Underpinnings & Electronic Effects

The reactivity of any sulfonyl chloride is dictated by the electrophilicity of its sulfur atom, which is directly modulated by the electronic nature of the attached aromatic system.

Arylsulfonyl Chlorides: Predictable Stability

In standard arylsulfonyl chlorides, the benzene ring provides a stable electronic baseline. Substituents on the ring tune reactivity via predictable Hammett parameters. Electron-donating groups (EDGs) like the methyl group in p-toluenesulfonyl chloride (TsCl) decrease the electrophilicity of the sulfur center, rendering the reagent highly stable on the benchtop and requiring moderate conditions for aminolysis. Electron-withdrawing groups (EWGs) like nitro groups increase reactivity but generally maintain acceptable bench stability.

Heteroaromatic Sulfonyl Chlorides: Hyper-Electrophilicity

Heteroaromatic rings fundamentally alter the electronic landscape. Heteroatoms (N, O, S) exert strong inductive and resonance effects.

  • Electron-Deficient Rings (e.g., Pyridine, Pyrazine): The nitrogen atoms withdraw electron density, rendering the sulfonyl group hyper-electrophilic. This drastically accelerates nucleophilic attack but comes at the cost of severe moisture sensitivity. Recent comprehensive stability studies evaluating over 200 heteroaromatic sulfonyl halides demonstrate that five-membered and electron-deficient six-membered heteroaromatic sulfonyl chlorides are significantly less stable than their aryl counterparts [1].

  • Electron-Rich Rings (e.g., Thiophene): These exhibit reactivity profiles more analogous to standard arylsulfonyl chlorides, balancing moderate reactivity with manageable bench stability.

Kinetic profiling of solvolysis reveals that both heteroaromatic (e.g., 2-thiophenesulfonyl chloride) and arylsulfonyl chlorides proceed via a concerted SN2 mechanism, but the activation energy barrier is heavily modulated by the heterocycle's electronic nature [2]. Furthermore, in advanced functionalizations such as the C-sulfonylation of alkylpyridines, heteroaromatic sulfonyl chlorides display distinct competency compared to alkyl-substituted systems, demanding precise stoichiometric control to prevent over-reaction [3].

Comparative Data & Stability Profiles

To aid in reagent selection, the quantitative and qualitative performance metrics of common sulfonyl chlorides are summarized below.

Table 1: Reactivity and Stability Matrix
Sulfonyl Chloride ClassRepresentative ExampleRelative ElectrophilicityPrimary Degradation PathwayBenchtop Stability (Air)
Electron-Rich Aryl p-Toluenesulfonyl chloride (TsCl)LowHydrolysis (Very Slow)High (> 6 Months)
Electron-Deficient Aryl 4-Nitrobenzenesulfonyl chlorideModerate-HighHydrolysis (Slow)Moderate (Weeks)
Electron-Rich Heteroaryl Thiophene-2-sulfonyl chlorideModerateHydrolysisModerate (Weeks)
Deficient Heteroaryl (6-membered) Pyridine-3-sulfonyl chlorideHighHydrolysis / SO₂ ExtrusionLow (Days/Hours)
Deficient Heteroaryl (Diazine) Pyrazine-2-sulfonyl chlorideVery HighRapid Hydrolysis / SO₂ ExtrusionVery Low (In situ use only)
Degradation Pathways

Unlike arylsulfonyl chlorides, which primarily degrade via slow hydrolysis, heteroaromatic variants are susceptible to multiple decomposition routes, most notably formal SO₂ extrusion.

Decomposition A Heteroaromatic Sulfonyl Chloride B Hydrolysis (Trace Water) A->B Moisture Exposure C SO2 Extrusion (Thermal/Base) A->C Heat / Strong Base D Heterocycle Degradation A->D Electrophilic Incompatibility E Sulfonic Acid + HCl B->E F Heteroaryl Chloride + SO2 C->F G Complex Mixture D->G

Caption: Decomposition pathways of heteroaromatic sulfonyl chlorides under non-ideal conditions.

Experimental Workflows & Self-Validating Protocols

When synthesizing sulfonamides, a "one-size-fits-all" protocol will fail when transitioning from aryl to heteroaryl sulfonyl chlorides. The following comparative methodology highlights the causality behind necessary procedural adjustments.

Workflow Start Select Sulfonyl Chloride Check Substrate Type? Start->Check Aryl Arylsulfonyl Chloride (e.g., TsCl) Check->Aryl Het Heteroaromatic Chloride (e.g., Pyrazine-2-SO2Cl) Check->Het PrepAryl Standard Setup (DCM, 0°C to RT) Aryl->PrepAryl PrepHet Strict Anhydrous Setup (Dry THF/DCM, -78°C) Het->PrepHet AddBase Add Amine + Sterically Hindered Base (DIPEA) PrepAryl->AddBase PrepHet->AddBase Monitor Monitor via LC-MS (Check for SO2 extrusion) AddBase->Monitor

Caption: Decision matrix and workflow for the aminolysis of diverse sulfonyl chlorides.

Protocol: Comparative Aminolysis (Sulfonamide Synthesis)

Objective: To couple a primary amine with either a stable arylsulfonyl chloride (TsCl) or a hyper-reactive heteroaromatic sulfonyl chloride (Pyridine-3-sulfonyl chloride).

Step 1: Preparation of the Electrophile Solution

  • Arylsulfonyl Chloride: Weigh 1.0 equiv of TsCl on the benchtop. Dissolve in standard reagent-grade dichloromethane (DCM) (0.2 M).

  • Heteroaromatic Sulfonyl Chloride:Causality Check: Due to rapid hydrolysis by atmospheric moisture [1], Pyridine-3-sulfonyl chloride must be handled in a glovebox or under positive argon pressure. Dissolve 1.0 equiv in strictly anhydrous DCM (0.2 M) over activated molecular sieves.

Step 2: Temperature Control & Base Addition

  • Arylsulfonyl Chloride: Cool the solution to 0 °C. Add 1.1 equiv of the target amine, followed by 1.5 equiv of pyridine or triethylamine (TEA). Causality: Pyridine acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that accelerates the reaction with TsCl.

  • Heteroaromatic Sulfonyl Chloride: Cool the solution to -78 °C . Add 1.1 equiv of the target amine, followed by 1.5 equiv of N,N-Diisopropylethylamine (DIPEA). Causality Check: Do not use pyridine or TEA. The heteroaromatic sulfonyl chloride is already hyper-electrophilic; adding a nucleophilic base like pyridine will cause rapid degradation before the amine can react. DIPEA provides the necessary basicity to scavenge HCl without acting as a competing nucleophile. The cryogenic temperature (-78 °C) suppresses the thermally activated SO₂ extrusion pathway.

Step 3: Reaction Monitoring (Self-Validation)

  • Monitor both reactions via LC-MS.

  • Validation Metric: For the heteroaromatic reaction, specifically monitor the mass corresponding to the heteroaryl chloride (M - SO₂ + Cl). If this mass is detected in high abundance, the reaction temperature was too high, or the base was added too rapidly, triggering SO₂ extrusion.

Step 4: Quenching and Workup

  • Once complete, quench both reactions rapidly with cold saturated aqueous NaHCO₃.

  • Causality Check: Rapid quenching neutralizes any unreacted sulfonyl chloride into its corresponding sulfonic acid. If not neutralized, unreacted heteroaromatic sulfonyl chlorides will form highly polar, zwitterionic sulfonic acids that complicate organic phase separation and induce emulsion formation. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Practical Guidelines for Drug Development Professionals

  • Storage: Never store electron-deficient heteroaromatic sulfonyl chlorides at room temperature or in unsealed containers. They must be stored at -20 °C under an inert atmosphere (Argon/N₂). If a bottle has been opened multiple times, assume partial degradation to the sulfonic acid and verify purity via anhydrous NMR before use.

  • Fluoride Alternatives: If a specific heteroaromatic sulfonyl chloride proves too unstable for scale-up, consider synthesizing the corresponding heteroaromatic sulfonyl fluoride . Sulfonyl fluorides are significantly more stable towards hydrolysis while maintaining excellent reactivity towards amines under specific conditions (SuFEx click chemistry) [1].

  • In Situ Generation: For the most unstable derivatives (e.g., pyrazine-2-sulfonyl chloride), bypass isolation entirely. Generate the sulfonyl chloride in situ from the corresponding thiol or benzyl thioether using oxidative chlorination (e.g., NCS/HCl), and immediately subject it to aminolysis in the same pot.

References

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., Kozachenko, O. P., Cherepakha, A. Y., Kozytskyi, A., Tolmachova, K. A., Zhersh, S., & Tolmachov, A. O. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv (2025). URL:[Link]

  • D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences 9, no. 5 (2008): 914-925. URL:[Link]

  • Pigge, F. C., et al. "C-Sulfonylation of 4-Alkylpyridines with Arylsulfonyl Chlorides." The Journal of Organic Chemistry (2023). URL:[Link]

Validation

Stability comparison of different imidazole-based sulfonylating agents

This guide provides a technical comparison of imidazole-based sulfonylating agents, designed for researchers requiring precise control over nucleophilic substitution reactions. A Technical Guide to Reactivity, Handling,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of imidazole-based sulfonylating agents, designed for researchers requiring precise control over nucleophilic substitution reactions.

A Technical Guide to Reactivity, Handling, and Selection

Executive Summary: The "Goldilocks" Electrophiles

In organic synthesis, sulfonyl chlorides (R-SO₂Cl) are the standard for activating alcohols and amines. However, their high reactivity often leads to poor selectivity, hydrolysis side-reactions, and functional group incompatibility.

Imidazole-based sulfonylating agents (N-sulfonyl imidazoles) serve as "Goldilocks" reagents: they are reactive enough to functionalize nucleophiles but stable enough to resist immediate hydrolysis and offer regioselectivity.

The Bottom Line:

  • Maximum Stability: 1-(p-Toluenesulfonyl)imidazole (TsIm) . A shelf-stable solid that can be weighed in air.

  • Atom Economy: 1-Methanesulfonylimidazole (MsIm) . Higher reactivity per mass, but hygroscopic and lower melting point.

  • High Reactivity: 1-Trifluoromethanesulfonylimidazole (TfIm) . A potent electrophile for stubborn substrates; moisture-sensitive but significantly safer than triflic anhydride.

Mechanistic Foundation: The "Staab" Activation

To understand the stability differences, one must understand the electronic modulation provided by the imidazole ring. Unlike the chloride in R-SO₂Cl, which is purely electron-withdrawing (induction), the imidazole ring donates electron density into the sulfonyl group via resonance.

Diagram 1: Reactivity Modulation & Mechanism

This diagram illustrates why sulfonyl imidazoles are more stable than their chloride counterparts and how they react with nucleophiles.

G cluster_0 Reagent Comparison cluster_1 Mechanism (Nu-H = Alcohol/Amine) TsCl Sulfonyl Chloride (High Electrophilicity) TsIm Sulfonyl Imidazole (Modulated Electrophilicity) TsCl->TsIm Synthesized via Nucleophilic Sub. Complex Tetrahedral Intermediate TsIm->Complex + Nu-H (Slower Attack) Product Sulfonated Product (R-SO2-Nu) Complex->Product Elimination Leaving Imidazole (Good Leaving Group) Complex->Leaving Byproduct

Caption: The resonance of the imidazole ring stabilizes the sulfur center, raising the activation energy for hydrolysis compared to acid chlorides.

Comparative Analysis: Stability & Performance

The following data synthesizes experimental observations regarding the three primary classes of imidazole sulfonylating agents.

Table 1: Physicochemical Property & Stability Matrix
FeatureTsIm (Tosyl)MsIm (Mesyl)TfIm (Triflyl)
Structure 1-(p-Toluenesulfonyl)imidazole1-Methanesulfonylimidazole1-Triflyl-imidazole
Physical State White Crystalline SolidLow-melting Solid / OilLiquid / Low-melting Solid
Melting Point 76–78 °C48–50 °C (often oils out)N/A (Liquid at RT usually)
Hydrolytic Stability High.

(pH 7) > 24 hrs.
Moderate. Hygroscopic.Low. Hydrolyzes in moist air.
Reactivity Mild. Selective for

alcohols.
Moderate.High. Reacts with hindered -OH.
Storage Ambient (Desiccator recommended).Fridge/Freezer (Hygroscopic).Inert Atmosphere (Argon/N2).
Primary Use Selective protection; biochemical reagents.Atom-efficient sulfonation.Mild alternative to Tf₂O.
Deep Dive: The Stability-Reactivity Trade-off
1. TsIm: The Bench-Stable Workhorse

TsIm is the most robust agent. Its high crystallinity contributes to its stability, preventing moisture intrusion.

  • Stability Insight: In a biphasic system (CH₂Cl₂/Water), TsIm shows negligible hydrolysis over 4 hours, whereas TsCl hydrolyzes significantly.

  • Application: Ideal for selective tosylation of primary hydroxyl groups in the presence of secondary hydroxyls.

2. MsIm: The Hygroscopic Intermediate

MsIm offers a balance. It is less sterically hindered than TsIm, making it slightly more reactive, but this comes at the cost of stability.

  • Stability Insight: Pure MsIm is a solid, but traces of methulfonic acid (from hydrolysis) cause it to liquefy ("oil out") rapidly. It acts as an autocatalyst for its own decomposition if not kept dry.

  • Application: Used when the "Tosyl" group is too bulky or difficult to remove later (Mesylates are generally easier to displace than Tosylates).

3. TfIm: The "Tamed" Tiger

Triflic anhydride (Tf₂O) is notorious for reacting violently with water and causing "black tar" decomposition of sensitive substrates. TfIm provides the same triflyl group (CF₃SO₂-) but releases imidazole instead of triflic acid upon reaction.

  • Stability Insight: While moisture-sensitive, TfIm does not fume or explode on contact with humid air like Tf₂O. It allows for controlled triflylation.

  • Application: Synthesis of vinyl triflates from ketones or activating extremely unreactive alcohols.

Experimental Protocols

Protocol A: Synthesis of Sulfonyl Imidazoles (General "Staab" Method)

Since commercial purity of MsIm and TfIm can be variable due to stability issues, in-situ synthesis is often preferred.

Reagents:

  • Imidazole (2.0 equivalents) — Acts as both nucleophile and HCl scavenger.

  • Sulfonyl Chloride (R-SO₂Cl) (1.0 equivalent)

  • Solvent: Anhydrous THF or DCM.

Workflow:

  • Dissolve Imidazole (2 eq) in anhydrous THF (0.5 M).

  • Cool to 0°C under Nitrogen.

  • Add Sulfonyl Chloride (1 eq) dropwise over 15 minutes.

    • Observation: White precipitate (Imidazolium HCl) will form immediately.

  • Stir at RT for 1 hour (TsIm) or 30 mins (TfIm).

  • Purification:

    • Filter off the solid precipitate.[1][2]

    • Concentrate the filtrate.[1][3]

    • For TsIm: Recrystallize from EtOAc/Hexane.

    • For MsIm/TfIm: Use immediately (in situ) or distill under high vacuum if isolation is required.

Protocol B: Comparative Hydrolytic Stability Assay

Use this protocol to validate the quality of your reagent before committing valuable starting material.

Methodology:


H NMR Kinetics.
  • Prepare Solvent: Mix DMSO-

    
     with D
    
    
    
    O (9:1 ratio).
  • Sample: Dissolve 10 mg of Sulfonyl Imidazole in 0.6 mL of the solvent mixture.

  • Monitoring: Acquire

    
    H NMR spectra at 
    
    
    
    .
  • Quantification: Integrate the diagnostic protons:

    • Intact Reagent: Imidazole ring protons (usually

      
       8.0–8.5 ppm).
      
    • Hydrolysis Product: Free Imidazole protons (shifted upfield) and Sulfonic acid peaks.

Decision Matrix: Which Agent to Choose?

Use this logic flow to select the appropriate reagent for your synthesis.

DecisionTree Start Select Nucleophile Type Is the Nucleophile Sensitive to Acid/Harsh Conditions? Start->Type No No Type->No Robust Substrate Yes Yes Type->Yes Sensitive Substrate UseCl Use Sulfonyl Chloride (Cheaper, Faster) No->UseCl Selectivity Is Regioselectivity Required? (e.g., Prim vs Sec OH) Yes->Selectivity SelYes Yes Selectivity->SelYes SelNo No / Need High Conversion Selectivity->SelNo UseTsIm Use TsIm (High Selectivity, Stable) SelYes->UseTsIm LeavingGroup Target Leaving Group Ability? SelNo->LeavingGroup LG_Mod Moderate (Mesyl) LeavingGroup->LG_Mod LG_High Extreme (Triflyl) LeavingGroup->LG_High UseMsIm Use MsIm (Prep fresh or store cold) LG_Mod->UseMsIm UseTfIm Use TfIm (Handle under Argon) LG_High->UseTfIm

Caption: Decision tree for selecting sulfonylating agents based on substrate sensitivity and required leaving group ability.

Expert Tips & Troubleshooting

  • The "Ionic Liquid" Trap: Do not confuse these reagents with imidazolium-based ionic liquids (e.g., BMIM-Tf₂N). Ionic liquids are salts and are chemically inert as sulfonylating agents. Ensure you are purchasing 1-sulfonylimidazole , not 1,3-dialkylimidazolium sulfonimide .

  • Accelerating TsIm: If TsIm is too slow, add a catalytic amount of DMAP or MeOTf (Methyl Triflate) to alkylate the N-3 position, creating a highly reactive imidazolium species in situ (The "Quaternary Azolide" effect).

  • Visual Cues:

    • TsIm should be white. Yellowing indicates oxidation/hydrolysis.

    • MsIm/TfIm should be clear oils or white solids. Cloudiness suggests hydrolysis (formation of insoluble imidazolium salts).

References

  • Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367. Link

    • Foundational text on the reactivity and stability of imidazole-based reagents.
  • Effenberger, F. (1980). "Synthesis and Reactions of 1-Sulfonylimidazoles." Angewandte Chemie, 92, 147.
  • Pop, L., et al. (2011). "Applications of Sulfonyl Imidazoles in Organic Synthesis." Journal of Organic Chemistry, 76, 231-240.
  • BenchChem. (2025).[1] "1-(p-Toluenesulfonyl)imidazole Properties and Applications." BenchChem Compound Database. Link

    • Physical property verification.[4]

Sources

Comparative

A Comparative Guide to Sulfonylating Agents for Amine Derivatization: Chlorides, Fluorides, and Anhydrides

As a Senior Application Scientist, I frequently evaluate derivatization workflows for drug discovery and chemical biology. The formation of the sulfonamide bond is a cornerstone of medicinal chemistry, offering profound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate derivatization workflows for drug discovery and chemical biology. The formation of the sulfonamide bond is a cornerstone of medicinal chemistry, offering profound metabolic stability and distinct hydrogen-bonding geometry. However, the choice of the sulfonylating agent—typically a sulfonyl chloride, sulfonyl fluoride, or sulfonic anhydride—dictates the success of the reaction, especially in complex, polyfunctional molecules.

This guide objectively compares these three classes of reagents, detailing the mechanistic causality behind their reactivity, providing comparative performance data, and outlining self-validating experimental protocols to ensure reproducible results in your laboratory.

Mechanistic Causality & Reagent Profiles

The fundamental difference between these reagents lies in the leaving group ability and the polarization of the Sulfur(VI)–Halogen/Oxygen bond. Understanding this causality is critical for selecting the right reagent.

Sulfonyl Chlorides: The Classical Standard

Sulfonyl chlorides (


) are the traditional workhorses of amine derivatization. The S–Cl bond is highly polarized and relatively weak, making the sulfur center highly electrophilic.
  • The Causality: Because the chloride ion is a good leaving group, these reagents react rapidly with amines. However, this same polarization makes them highly susceptible to attack by hard nucleophiles like water, leading to rapid hydrolysis. To mitigate this, reactions are often run under Schotten-Baumann conditions (a biphasic aqueous/organic system) to sequester the HCl byproduct and prevent amine protonation 1.

Sulfonyl Fluorides: The SuFEx Innovators

Sulfonyl fluorides (


) have revolutionized late-stage functionalization through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
  • The Causality: The S–F bond is significantly stronger and less polarized than the S–Cl bond. Fluoride is a poor leaving group in uncatalyzed

    
    -type processes at the S(VI) center. Consequently, sulfonyl fluorides are virtually blind to water, thermolysis, and reducing agents, requiring specific activation (e.g., strong amidine bases or nucleophilic catalysts like HOBt) to undergo exchange [[2]](). This unique stability-reactivity balance provides unparalleled chemoselectivity 3.
    
Sulfonic Anhydrides: The Heavy Artillery

Reagents like Trifluoromethanesulfonic anhydride (


) represent the extreme end of the electrophilic spectrum.
  • The Causality: The triflate anion is the conjugate base of a superacid, making it an exceptional leaving group. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     generates a highly electrophilic intermediate capable of driving reactions with severely sterically hindered or electron-deficient amines, and is even used for the umpolung activation of amides . However, this extreme reactivity mandates strictly anhydrous, cryogenic conditions to prevent uncontrolled side reactions 4.
    

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each reagent class based on standard primary and secondary amine derivatization workflows.

Performance MetricSulfonyl Chlorides (

)
Sulfonyl Fluorides (

)
Sulfonic Anhydrides (

)
Hydrolytic Stability Poor (Rapidly hydrolyzes in water)Excellent (Stable in aqueous media)Very Poor (Reacts violently with water)
Chemoselectivity Low to ModerateExtremely HighLow (Prone to over-reaction)
Steric Tolerance ModerateModerate to HighVery High
Typical Yield (1° Amines) 70% – 90%85% – 99%60% – 85%
Storage Requirements Desiccated, cool environmentBenchtop stableStrictly inert atmosphere, refrigerated
Primary Application Routine, early-stage synthesisLate-stage functionalization, probesHindered amines, complex umpolung

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes built-in quality control (QC) checks to confirm the reaction trajectory in real-time.

Protocol A: Classical Schotten-Baumann Sulfonylation (Sulfonyl Chloride)

Best for: Unhindered aliphatic and aromatic amines where cost and reagent availability are prioritized.

  • Preparation: Dissolve the amine (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous

    
    .
    
  • Addition: Cool the biphasic mixture to 0 °C. Dissolve the sulfonyl chloride (1.2 equiv) in a minimal amount of DCM and add dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C minimizes the competing exothermic hydrolysis of the sulfonyl chloride.

  • Self-Validation Check (pH Monitoring): Test the aqueous layer with pH paper. It must remain >8.0. If the pH drops, the HCl byproduct is overwhelming the buffer, which will protonate the amine and halt the reaction. Add additional

    
     if necessary.
    
  • Reaction & QC: Stir vigorously for 2 hours at room temperature. Spot the organic layer on a TLC plate (Ninhydrin stain). The disappearance of the primary amine (ninhydrin-positive, pink/purple) and the appearance of a UV-active, ninhydrin-negative spot confirms successful sulfonylation.

  • Workup: Separate the layers, wash the organic phase with 1M HCl, brine, dry over

    
    , and concentrate.
    
Protocol B: SuFEx-Mediated Sulfonylation (Sulfonyl Fluoride)

Best for: Late-stage functionalization, complex molecules with competing nucleophiles, or aqueous environments.

  • Preparation: Combine the amine (1.0 equiv) and the sulfonyl fluoride (1.05 equiv) in Acetonitrile (

    
    ).
    
  • Activation: Add a catalytic amount of 1-Hydroxybenzotriazole (HOBt) (0.2 equiv) and Triethylamine (1.5 equiv).

    • Causality: The S–F bond is inert to the amine alone. HOBt acts as a nucleophilic catalyst, temporarily displacing the fluoride to form a highly reactive intermediate that rapidly transfers the sulfonyl group to the amine.

  • Self-Validation Check (LC-MS): After 1 hour at room temperature, inject a 1 µL aliquot into the LC-MS. Because sulfonyl fluorides do not hydrolyze, you should observe a clean mass shift of

    
     without the 
    
    
    
    Da (hydrolysis) byproduct peak that plagues sulfonyl chloride reactions.
  • Workup: Concentrate the solvent. Due to the high efficiency and lack of hydrolysis byproducts, the crude mixture can often be purified via a simple silica plug or used directly in the next step.

Reagent Selection Workflow

To streamline your experimental design, utilize the following decision matrix to select the optimal sulfonylating agent based on your substrate's specific steric and electronic demands.

G Start Amine Derivatization Decision Matrix Q1 Is the amine highly sterically hindered or electron-deficient? Start->Q1 Tf2O Use Sulfonic Anhydride (e.g., Triflic Anhydride) Strictly anhydrous, low temp Q1->Tf2O  Yes   Q2 Is chemoselectivity critical (e.g., late-stage functionalization or aqueous media)? Q1->Q2  No   SuFEx Use Sulfonyl Fluoride (SuFEx Chemistry) Highly stable, selective Q2->SuFEx  Yes   Classical Use Sulfonyl Chloride (Schotten-Baumann) Cost-effective, standard Q2->Classical  No  

Decision matrix for selecting the optimal sulfonylating agent for amine derivatization.

References

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Source: pnas.org. URL: 2

  • Title: A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Source: chemrxiv.org. URL: 3

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Source: researchgate.net. URL: 1

  • Title: Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Source: acs.org. URL: 5

  • Title: A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. Source: rsc.org. URL: 4

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 2
1-ethyl-1H-imidazole-4-sulfonyl chloride
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